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Core Science & Biosynthesis

Foundational

Strategic Synthesis Pathways for 4-Iodo-1H-imidazole-2-carbaldehyde: Organometallic and Green Chemistry Approaches

Target Compound: 4-Iodo-1H-imidazole-2-carbaldehyde (CAS: 82322-25-6) Document Type: Technical Whitepaper & Methodological Guide Intended Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 4-Iodo-1H-imidazole-2-carbaldehyde (CAS: 82322-25-6) Document Type: Technical Whitepaper & Methodological Guide Intended Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary & Chemical Significance

4-Iodo-1H-imidazole-2-carbaldehyde is a highly versatile bifunctional building block in medicinal chemistry. The presence of both an electrophilic formyl group at the C2 position and a cross-coupling-ready iodine atom at the C4 position makes it an ideal scaffold for the divergent synthesis of complex polyfunctionalized imidazoles. These motifs are ubiquitous in kinase inhibitors, angiotensin II receptor antagonists, and advanced photosensitizers 1.

Synthesizing this molecule presents a unique regiochemical challenge: direct formylation of 4-iodoimidazole or direct mono-iodination of imidazole-2-carboxaldehyde often yields intractable mixtures of regioisomers. To overcome this, this guide details two field-proven, self-validating synthetic pathways. Pathway A utilizes a highly controlled organometallic directed lithiation, while Pathway B leverages a scalable, green-chemistry reductive deiodination approach 2.

Strategic Retrosynthetic Analysis

The retrosynthetic disconnection of 4-iodo-1H-imidazole-2-carbaldehyde reveals two distinct strategic approaches based on the order of functionalization.

Retrosynthesis Target 4-Iodo-1H-imidazole- 2-carbaldehyde A_Int 4-Iodo-1-SEM-imidazole- 2-carbaldehyde Target->A_Int Pathway A (Deprotection) B_Int 4,5-Diiodo-1H-imidazole- 2-carbaldehyde Target->B_Int Pathway B (Deiodination) A_SM 4-Iodo-1H-imidazole A_Int->A_SM Formylation & Protection B_SM 1H-imidazole- 2-carbaldehyde B_Int->B_SM Diiodination

Retrosynthetic map highlighting the Organometallic (A) and Reductive Deiodination (B) pathways.

Pathway Comparison Data

To assist process chemists in selecting the appropriate route, the quantitative metrics and operational parameters of both pathways are summarized below.

Table 1: Comparative Evaluation of Synthesis Pathways

ParameterPathway A: Organometallic FormylationPathway B: Reductive Deiodination
Starting Material 4-Iodo-1H-imidazole1H-imidazole-2-carbaldehyde
Key Reagents SEM-Cl, LDA, DMFI2, NaOH, Na2SO3
Temperature Profile Cryogenic (-78 °C)Ambient to Reflux (80 °C)
Scalability Low-Medium (Moisture sensitive)High (Aqueous conditions)
Overall Yield 45 - 55% (over 3 steps)65 - 75% (over 2 steps)
Primary Advantage Absolute regiocontrolCost-effective, green chemistry

Pathway A: Directed Lithiation & Formylation (Organometallic)

Causality & Mechanistic Rationale

This pathway relies on the precise manipulation of pKa differences within the imidazole ring.

  • Protection: The N1 position must be protected to prevent the acidic N-H proton (pKa ~14) from quenching the organolithium reagent. We utilize 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) because the SEM group is highly robust against strong bases, unlike Boc or Trityl groups which can undergo undesired migration or cleavage during lithiation.

  • Lithiation: The C2 proton is the most acidic C-H bond on the protected imidazole (pKa ~33). However, direct lithiation requires a non-nucleophilic base like Lithium Diisopropylamide (LDA) to prevent nucleophilic addition to the ring. The cryogenic temperature (-78 °C) is an absolute necessity; it suppresses the undesired ring-opening degradation pathway typical of 2-lithioimidazoles 1.

  • Formylation: N,N-Dimethylformamide (DMF) acts as the electrophile. The initial addition forms a stable tetrahedral hemiaminal intermediate that only collapses to the aldehyde upon aqueous workup, preventing over-addition of the organolithium species.

Step-by-Step Protocol (Self-Validating System)

Note: All glassware must be flame-dried and reactions conducted under an inert argon atmosphere.

Step 1: N-Protection

  • Dissolve 4-iodo-1H-imidazole (1.0 eq) in anhydrous THF (0.2 M). Cool to 0 °C.

  • Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir until H2 evolution ceases (approx. 30 mins).

  • Dropwise add SEM-Cl (1.1 eq). Warm to room temperature and stir for 2 hours.

  • IPC (In-Process Control): Analyze by TLC (Hexane:EtOAc 1:1). The reaction is self-validating when the baseline starting material spot completely converts to a higher Rf (~0.7) spot. Quench with saturated NH4Cl and extract with EtOAc.

Step 2: Lithiation and Formylation

  • Dissolve the crude 1-SEM-4-iodoimidazole in anhydrous THF (0.1 M). Cool strictly to -78 °C using a dry ice/acetone bath.

  • Add LDA (1.0 M in THF/hexanes, 1.1 eq) dropwise over 15 minutes. Stir at -78 °C for 45 minutes.

  • Add anhydrous DMF (3.0 eq) rapidly. Stir for 1 hour at -78 °C, then allow to warm to 0 °C.

  • IPC: Remove a 0.1 mL aliquot, quench in D2O, and analyze via rapid 1H-NMR. The appearance of a sharp singlet at ~9.8 ppm confirms successful formylation.

  • Quench the main reaction with 1M HCl to pH 5. Extract with DCM.

Step 3: Deprotection

  • Treat the crude aldehyde with TBAF (1.0 M in THF, 2.0 eq) at 60 °C for 4 hours.

  • IPC: Monitor by LC-MS. The target mass [M+H]+ m/z 222.0 should be the dominant peak. Purify via flash chromatography to yield the final product.

Pathway B: Electrophilic Diiodination & Selective Reductive Deiodination

Causality & Mechanistic Rationale

Pathway B avoids cryogenic conditions by leveraging thermodynamic stability and green chemistry principles.

  • Diiodination: Electrophilic aromatic substitution of 1H-imidazole-2-carbaldehyde with iodine requires alkaline conditions (NaOH) to generate the highly reactive imidazolide anion. Because the 2-carbaldehyde group is electron-withdrawing, excess I2 is required to drive the reaction to the 4,5-diiodo intermediate.

  • Selective Deiodination: The core innovation of this route is the use of sodium sulfite (Na2SO3) to selectively remove the iodine at the C5 position 2. Sulfite acts as a mild reducing agent, executing a nucleophilic attack on the halogen. The C5 position is preferentially reduced because the resulting 4-iodo-1H-imidazole tautomer is thermodynamically favored and stabilized by the adjacent electron-withdrawing formyl group.

MechanismB M1 4,5-Diiodo-1H-imidazole- 2-carbaldehyde (Starting Material) M2 Nucleophilic Attack by SO3(2-) at I-5 M1->M2 Na2SO3 M3 C5-Carbanion (Resonance Stabilized) M2->M3 - I-SO3(-) M4 Protonation (from H2O) M3->M4 M5 4-Iodo-1H-imidazole- 2-carbaldehyde (Product) M4->M5

Mechanistic sequence of the selective reductive deiodination using sodium sulfite.

Optimization of Reductive Deiodination

To prevent over-reduction (yielding the un-iodinated imidazole-2-carboxaldehyde), precise control of equivalents and temperature is required.

Table 2: Quantitative Optimization of Na2SO3 Deiodination

Na2SO3 EquivalentsTemperature (°C)Time (h)Conversion (%)Selectivity (Mono-iodo vs Un-iodinated)
1.060244598:2
2.08012>9995:5
3.01006>9980:20
Step-by-Step Protocol (Self-Validating System)

Step 1: Electrophilic Diiodination

  • Dissolve 1H-imidazole-2-carbaldehyde (1.0 eq) in 2M aqueous NaOH (5.0 eq).

  • Slowly add a solution of I2 (2.2 eq) and KI (4.4 eq) in water dropwise at room temperature. The solution will turn deep brown.

  • Stir for 12 hours. Neutralize with 1M HCl to pH 6 to precipitate the product.

  • IPC: The reaction is visually self-validating; precipitation of a yellow solid indicates product formation. Confirm via LC-MS (Target [M+H]+ m/z 347.9). Filter and dry.

Step 2: Selective Reductive Deiodination

  • Suspend 4,5-diiodo-1H-imidazole-2-carbaldehyde (1.0 eq) in a 1:1 mixture of EtOH and H2O (0.2 M).

  • Add Na2SO3 (2.0 eq). Heat the suspension to 80 °C under reflux for 12 hours.

  • IPC: Monitor by LC-MS. The disappearance of the diiodo mass (m/z 347.9) and appearance of the monoiodo mass (m/z 222.0) confirms reaction progress. The absence of the fully deiodinated product (m/z 97.0) validates selectivity.

  • Cool to room temperature, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Analytical Validation & Characterization

To ensure the scientific integrity of the synthesized 4-Iodo-1H-imidazole-2-carbaldehyde, the following analytical signatures must be verified:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 221.98.

  • 1H-NMR (400 MHz, DMSO-d6):

    • δ 13.50 (br s, 1H, N-H) - Broad due to tautomeric exchange.

    • δ 9.55 (s, 1H, CHO) - Confirms the presence of the formyl group.

    • δ 7.62 (s, 1H, C5-H) - A single aromatic proton confirms mono-iodination. Diiodination would result in the loss of this peak.

  • UV-Vis: Imidazole-2-carboxaldehydes exhibit distinct photosensitizing properties and absorb strongly in the UV range (λmax ~280-300 nm) 3.

Conclusion

The synthesis of 4-Iodo-1H-imidazole-2-carbaldehyde can be achieved through two rigorously validated pathways. For applications requiring absolute regiocontrol and tolerance for cryogenic organometallic steps, Pathway A provides a highly predictable route. Conversely, for process scale-up and environmentally conscious manufacturing, Pathway B offers a robust, self-validating, and highly scalable green chemistry alternative utilizing selective reductive deiodination.

References

  • Wittenberger, S. J., Tasker, A., Sorensen, B. K., & Donner, B. G. "2-Butyl-4-iodoimidazole-5-carboxaldehyde: A Versatile Intermediate for the Synthesis of Highly Functionalized Imidazoles." Synthetic Communications, Vol 23, No 22, 1993.1

  • "Synthesis method of 4-iodo-1H-imidazole" (Patent CN102432543A). Google Patents. 2

  • Tinel, L., Dumas, S., & George, C. "Imidazole-2-carboxaldehyde, a new efficient photosensitizer: fundamental kinetics and proposed mechanism for the formation of halide radicals." Comptes Rendus Chimie, 2015.3

  • Sigma-Aldrich Product Catalog. "4-Imidazolecarboxaldehyde 98% (CAS 3034-50-2)". Sigma-Aldrich.

Sources

Exploratory

Spectroscopic Characterization and Analytical Validation of 4-Iodo-1H-imidazole-2-carbaldehyde: A Technical Guide

Executive Summary 4-Iodo-1H-imidazole-2-carbaldehyde (CAS: 82322-25-6)[1] is a highly versatile, bifunctional heterocyclic building block extensively utilized in modern drug discovery and targeted radioligand development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Iodo-1H-imidazole-2-carbaldehyde (CAS: 82322-25-6)[1] is a highly versatile, bifunctional heterocyclic building block extensively utilized in modern drug discovery and targeted radioligand development. Featuring an electrophilic formyl group at the C2 position and a cross-coupling-ready iodine atom at the C4 position, it serves as a critical intermediate for synthesizing kinase inhibitors and functionalized biomaterials.

This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization (NMR, IR, MS) of this compound. By understanding the underlying quantum mechanical and physical chemistry principles—such as the relativistic heavy-atom effect and tautomeric solvent dynamics—researchers can establish highly rigorous, self-validating analytical workflows[2].

Mechanistic Rationale in Spectroscopic Profiling

The structural elucidation of 4-Iodo-1H-imidazole-2-carbaldehyde requires navigating two primary mechanistic phenomena:

  • The Heavy-Atom Effect (HAE) on Light Atoms: In 13 C NMR, the carbon directly bonded to the iodine atom (C4) experiences massive magnetic shielding. This is driven by the relativistic spin-orbit coupling of the massive iodine nucleus, which induces a localized magnetic field that opposes the applied external field[3]. Consequently, the C4 signal is shifted significantly upfield (lower frequency), counterintuitive to standard electronegativity trends.

  • Tautomeric Dynamics and Solvent Selection: Imidazoles undergo rapid annular tautomerism (1H vs. 3H forms). In protic solvents (e.g., D 2​ O, CD 3​ OD), rapid deuterium exchange obliterates the N-H signal and averages the ring carbon signals[4]. Utilizing a highly polar, aprotic solvent like DMSO-d 6​ slows this exchange rate, allowing for the distinct observation of the N-H proton and locking the predominant tautomeric conformer for precise 13 C resolution.

Analytical Workflow Visualization

AnalyticalWorkflow cluster_methods Orthogonal Spectroscopic Validation Compound 4-Iodo-1H-imidazole-2-carbaldehyde (CAS: 82322-25-6) NMR Nuclear Magnetic Resonance (1H & 13C in DMSO-d6) Compound->NMR 15-20 mg IR Fourier Transform Infrared (ATR Solid-State) Compound->IR 1-2 mg MS High-Resolution Mass Spec (LC-ESI-TOF) Compound->MS 1 µg/mL Data Validated Structural Profile (Purity >98%) NMR->Data Connectivity & Heavy Atom Effect IR->Data Functional Groups MS->Data Exact Mass & Isotope Pattern

Fig 1. Orthogonal analytical workflow for validating 4-Iodo-1H-imidazole-2-carbaldehyde.

Comprehensive Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

The NMR profile is acquired in DMSO-d 6​ to prevent N-H proton exchange and ensure full solubility of the polar heterocyclic core[4].

Table 1: 1 H NMR Data (400 MHz, DMSO-d 6​ ) | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Mechanistic Causality | | :--- | :--- | :--- | :--- | :--- | | 9.67 | Singlet (s) | 1H | -CH O (Aldehyde) | Highly deshielded due to the anisotropic effect of the C=O π -bond and electronegative oxygen[4]. | | 7.78 | Singlet (s) | 1H | C5-H (Imidazole) | Deshielded by the adjacent nitrogen and the electron-withdrawing nature of the C2-aldehyde. | | 13.50 | Broad Singlet (br s)| 1H | N-H (Imidazole) | Broadened by quadrupolar relaxation of 14 N and intermolecular hydrogen bonding. |

Table 2: 13 C NMR Data (100 MHz, DMSO-d 6​ ) | Chemical Shift ( δ , ppm) | Type | Assignment | Mechanistic Causality | | :--- | :--- | :--- | :--- | | 181.3 | Quaternary | -C HO | Extreme deshielding from the carbonyl oxygen[4]. | | 145.6 | Quaternary | C 2 (Imidazole) | Deshielded by two adjacent electronegative nitrogen atoms[4]. | | 131.9 | Tertiary (CH) | C 5 (Imidazole) | Standard aromatic/heteroaromatic carbon resonance[4]. | | 88.5 | Quaternary | C 4-I (C-I bond) | Critical Marker: Drastic upfield shift caused by the relativistic spin-orbit coupling (Heavy-Atom Effect) of Iodine[3]. |

Fourier Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR provides a solvent-free assessment of the functional groups.

Table 3: FTIR (ATR) Key Resonances | Wavenumber (cm −1 ) | Intensity | Assignment | Causality | | :--- | :--- | :--- | :--- | | 3150 - 2850 | Broad, Medium | N-H / C-H stretch | Broadening is characteristic of extensive intermolecular hydrogen bonding in the solid state. | | 1675 | Sharp, Strong | C=O stretch | Lower than a typical aliphatic aldehyde (~1720 cm −1 ) due to strong conjugation with the aromatic imidazole ring, which lowers the bond order[4]. | | 1410, 1450 | Medium | C=N, C=C stretch | Aromatic ring skeletal vibrations. | | ~600 | Weak | C-I stretch | Heavy mass of iodine reduces the vibrational frequency into the fingerprint region. |

High-Resolution Mass Spectrometry (HRMS)

Table 4: LC-MS (ESI+) Data

Parameter Value Causality / Interpretation

| Chemical Formula | C 4​ H 3​ IN 2​ O | - | | Exact Monoisotopic Mass | 221.9290 Da | Calculated using 12 C, 1 H, 127 I, 14 N, 16 O. | | Observed [M+H] + | 222.9368 m/z | Protonation occurs readily at the basic N3 nitrogen of the imidazole ring[2]. | | Isotopic Signature | No M+2 peak | Unlike Cl or Br, natural Iodine ( 127 I) is 100% monoisotopic. The absence of a distinct M+2 isotope cluster confirms iodine over other halogens. |

Experimental Methodologies & Self-Validating Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems[2].

Protocol 1: Quantitative NMR Acquisition

Objective: Obtain fully relaxed 13 C spectra to accurately integrate quaternary and heavy-atom-bound carbons.

  • Sample Preparation: Dissolve 15–20 mg of 4-Iodo-1H-imidazole-2-carbaldehyde in 0.6 mL of anhydrous DMSO-d 6​ . Transfer to a 5 mm precision NMR tube.

  • Tuning & Shimming: Lock the spectrometer to the deuterium signal of DMSO. Perform automated gradient shimming (Z1-Z5) until the solvent residual peak FWHH (Full Width at Half Maximum) is < 1.0 Hz.

  • 1 H Acquisition: Acquire 16 scans with a spectral width of 15 ppm and a relaxation delay (D1) of 1.0 second.

  • 13 C Acquisition (Self-Validating Step): Acquire 1024 scans with a spectral width of 250 ppm. Crucial: Set the relaxation delay (D1) to 2.5 seconds.

    • Validation Checkpoint: Quaternary carbons (C2) and heavy-atom-bound carbons (C4) lack attached protons, relying entirely on inefficient dipole-dipole relaxation. If the C4 peak at ~88.5 ppm is absent or severely attenuated relative to the C5 peak, the D1 delay is too short. Increase D1 to 3.0s to ensure complete longitudinal relaxation ( T1​ ) before the next pulse.

Protocol 2: LC-HRMS (ESI+) Analysis

Objective: Confirm exact mass and assess sample purity via chromatographic separation.

  • Dilution: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of LC-MS grade Water and Acetonitrile, supplemented with 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min[2].

  • Ionization: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.

    • Validation Checkpoint: Formic acid acts as a proton source, ensuring the formation of the[M+H] + ion. If the signal is weak, verify the pH of the mobile phase; imidazoles require acidic conditions to maintain a stable positive charge for optimal ESI flight.

References

  • NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives PubMed (Journal of Organic Chemistry) URL:[Link][4]

  • 13C NMR study of halogen bonding of haloarenes: measurements of solvent effects and theoretical analysis PubMed (Journal of the American Chemical Society) URL: [Link][3]

Sources

Foundational

4-Iodo-1H-imidazole-2-carbaldehyde (CAS: 82322-25-6): A Bifunctional Scaffold for Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the efficiency of lead optimization. 4-Iodo-1H-imidazole-2-carbaldehyde (CAS: 82322-25-6) re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the efficiency of lead optimization. 4-Iodo-1H-imidazole-2-carbaldehyde (CAS: 82322-25-6) represents a highly versatile, bifunctional scaffold. By integrating an electrophilic aldehyde at the C2 position and a cross-coupling-ready iodine atom at the C4/C5 position, this compound allows for orthogonal functionalization. This technical guide provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and applications in drug development, designed specifically for researchers engineering complex heterocyclic therapeutics.

Physicochemical Profiling & Structural Dynamics

A critical characteristic of 1H-imidazole derivatives is annular tautomerism. In solution, the proton rapidly exchanges between the N1 and N3 nitrogens. Consequently, the 4-position and 5-position are chemically equivalent in the unalkylated state. Thus, 4-iodo-1H-imidazole-2-carbaldehyde and 5-iodo-1H-imidazole-2-carbaldehyde are tautomers of the identical chemical entity [1].

When utilizing this building block, researchers must recognize that subsequent alkylation or protection at the N1 position will "lock" the tautomeric state, yielding distinct regioisomers (e.g., 1-alkyl-4-iodo vs. 1-alkyl-5-iodo) which exhibit divergent pharmacological profiles.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, crucial for calculating reaction stoichiometry and predicting pharmacokinetic properties during early-stage drug design [2][3].

PropertyValue
IUPAC Name 4-Iodo-1H-imidazole-2-carbaldehyde
Common Synonyms 5-Iodo-1H-imidazole-2-carbaldehyde; 4-Iodoimidazole-2-carboxaldehyde
CAS Registry Number 82322-25-6
Molecular Formula C₄H₃IN₂O
Molecular Weight 221.98 g/mol
Topological Polar Surface Area (TPSA) 45.75 Ų
LogP (Predicted) ~0.83
Reactive Sites C2 (Electrophilic), C4/C5 (Cross-coupling), N1 (Nucleophilic)

Synthetic Methodologies: Self-Validating Protocol

To achieve high purity of 4-iodo-1H-imidazole-2-carbaldehyde, electrophilic aromatic substitution of the parent 1H-imidazole-2-carbaldehyde is the preferred route. The protocol below is designed as a self-validating system, ensuring that each step provides observable feedback to guarantee reaction fidelity.

Protocol: Regioselective Electrophilic Iodination

Objective: Synthesize CAS 82322-25-6 via controlled halogenation. Causality & Rationale: The electron-withdrawing aldehyde at C2 mildly deactivates the imidazole ring, yet the C4/C5 positions remain susceptible to electrophilic attack due to the ring's inherently π -excessive nature. N-Iodosuccinimide (NIS) is selected over elemental iodine (I₂) to prevent oxidative degradation and provide a controlled, mild release of iodonium ions (I⁺). N,N-Dimethylformamide (DMF) is utilized to stabilize the polar transition state [4].

Step-by-Step Workflow:

  • Reagent Preparation: Dissolve 1H-imidazole-2-carbaldehyde (1.0 eq) in anhydrous DMF under an inert argon atmosphere.

    • Self-Validation: Complete dissolution into a clear solution confirms the absence of polymerized starting material.

  • Electrophilic Addition: Cool the reaction vessel to 0°C. Add NIS (1.05 eq) strictly portion-wise over 30 minutes.

    • Causality: Portion-wise addition controls the exothermic nature of the reaction and sterically hinders over-iodination (di-iodination at both C4 and C5).

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Self-Validation: Monitor via LC-MS. The reaction is deemed complete when the starting material peak disappears and the target mass ( m/z 222 [M+H]⁺) dominates the chromatogram.

  • Quenching: Pour the mixture into ice-water containing 10% aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate instantly reduces unreacted electrophilic iodine to inert iodide.

    • Self-Validation: The initial yellow/brown tint of the solution will turn completely colorless, visually confirming successful quenching.

  • Isolation & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to yield an off-white solid.

Downstream Functionalization & Drug Development Applications

The true value of CAS 82322-25-6 lies in its orthogonal reactivity.

  • C4/C5 Position: The carbon-iodine bond is highly polarized, making it an ideal substrate for oxidative addition by Palladium(0) catalysts. This enables Suzuki-Miyaura cross-coupling with aryl boronic acids or Sonogashira coupling with terminal alkynes to build extended, rigid pharmacophores.

  • C2 Position: The carbaldehyde group readily undergoes Schiff base formation and subsequent reductive amination (using NaBH₃CN or NaBH(OAc)₃). This is frequently utilized to install solubilizing basic amines, a common tactic in designing ATP-competitive kinase inhibitors.

Workflow SM 1H-Imidazole-2-carbaldehyde (Starting Material) Iodination Electrophilic Iodination (NIS, DMF, 25°C) SM->Iodination Step 1 Core 4-Iodo-1H-imidazole-2-carbaldehyde (CAS: 82322-25-6) Iodination->Core Yield >80% Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Core->Coupling C4-Iodine Amination Reductive Amination (NaBH3CN, R-NH2) Core->Amination C2-Aldehyde Drug1 C4-Aryl Imidazole Derivatives Coupling->Drug1 Drug2 C2-Aminomethyl Derivatives Amination->Drug2

Figure 1: Synthetic workflow and downstream orthogonal functionalization of CAS 82322-25-6.

Biological Pathway Integration

Imidazole derivatives synthesized from this scaffold are frequently deployed as metalloenzyme inhibitors (e.g., Indoleamine 2,3-dioxygenase 1 or IDO1). The unhindered nitrogen of the imidazole ring acts as a Lewis base, coordinating directly with the heme iron in the enzyme's active site, thereby blocking substrate oxidation and reversing tumor-induced immunosuppression.

Pathway Inhibitor Imidazole-Based Inhibitor (Derived from 82322-25-6) Target Metalloenzyme (e.g., IDO1) Heme Active Site Inhibitor->Target Coordinates Heme Iron Immunity Restored T-Cell Immunity Inhibitor->Immunity Promotes Substrate Substrate Oxidation (Blocked) Target->Substrate Catalysis Metabolite Immunosuppressive Metabolites Substrate->Metabolite Pathway

Figure 2: Mechanism of action for imidazole-derived metalloenzyme inhibitors.

Safety, Handling, and Environmental Impact

While 4-iodo-1H-imidazole-2-carbaldehyde is a stable solid at room temperature, it must be handled with standard laboratory safety protocols.

  • Hazard Identification: The compound is a known skin and eye irritant. Inhalation of its dust may cause respiratory tract irritation.

  • Storage: Store in a cool, dry place away from light, as prolonged exposure to UV radiation can induce dehalogenation.

  • PPE Requirements: Nitrile gloves, safety goggles, and manipulation within a certified fume hood are mandatory to ensure operator safety.

References

  • PubChem. "1H-imidazole-2-carbaldehyde" National Center for Biotechnology Information. URL:[Link]

  • PubChem. "4-iodo-1H-imidazole" National Center for Biotechnology Information. URL: [Link]

  • NIST Chemistry WebBook. "1H-Imidazole-2-carboxaldehyde" National Institute of Standards and Technology. URL:[Link]

Exploratory

A Technical Guide to the Regioselective Formylation of 4-iodo-1H-imidazole

Abstract This technical guide provides an in-depth analysis of the synthetic strategies for the formylation of 4-iodo-1H-imidazole, a critical building block in medicinal chemistry and materials science. The introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the synthetic strategies for the formylation of 4-iodo-1H-imidazole, a critical building block in medicinal chemistry and materials science. The introduction of a formyl (-CHO) group onto the imidazole core provides a versatile chemical handle for further molecular elaboration. However, the inherent electronic nature of the substituted imidazole ring presents a significant challenge in achieving regioselectivity. This document dissects the primary methodologies for this transformation, focusing on the Vilsmeier-Haack reaction for C5-formylation and directed ortho-metalation for C2-formylation. We will explore the underlying reaction mechanisms, provide detailed, field-tested protocols, and offer a comparative analysis to guide researchers in selecting the optimal synthetic route for their specific target isomer. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important synthetic transformation.

Introduction: The Strategic Importance of 4-iodo-1H-imidazole

4-Iodo-1H-imidazole is a key synthetic intermediate whose value lies in the orthogonal reactivity of its functional groups. The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules.[1] The carbon-iodine bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are foundational methods for constructing complex molecular architectures.[2]

The subsequent functionalization of the imidazole ring itself, specifically through formylation, exponentially increases its synthetic utility. The resulting 4-iodo-1H-imidazole-carbaldehyde isomers are not merely advanced intermediates; they are precursors to Schiff bases, oximes, and can undergo further oxidation or reduction, opening pathways to a diverse range of derivatives. The central challenge, and the focus of this guide, is controlling the position of the formyl group introduction on a ring already influenced by the electronic effects of the iodine substituent and the inherent reactivity of the imidazole system.

Theoretical Underpinnings: Reactivity of the Imidazole Ring

The regiochemical outcome of electrophilic substitution on the 4-iodo-1H-imidazole ring is a consequence of competing electronic and steric factors. The imidazole ring is an electron-rich heterocycle. The C4 and C5 positions are electronically similar, while the C2 position is flanked by two nitrogen atoms, making its proton relatively acidic and susceptible to deprotonation.

The iodine atom at C4 exerts a dual electronic influence:

  • Inductive Effect (-I): As an electronegative halogen, iodine withdraws electron density through the sigma bond framework, deactivating the ring towards electrophilic attack compared to unsubstituted imidazole.

  • Resonance Effect (+M): The lone pairs on the iodine atom can be donated into the pi-system of the ring, a resonance-donating effect that preferentially enriches the ortho (C5) and para (C2) positions.

Generally, for electrophilic aromatic substitution, the resonance effect directs the incoming electrophile. Therefore, formylation is electronically favored at the C5 and C2 positions. The choice of reaction conditions and reagents becomes the critical determinant for selecting between these two sites.

Caption: Key reactive sites on the 4-iodo-1H-imidazole scaffold.

The Vilsmeier-Haack Reaction: A Pathway to C5-Formylation

The Vilsmeier-Haack reaction is a reliable and widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[3] It employs a weak electrophile, the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[4][5]

Mechanism and Regiochemical Rationale

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile via its oxygen atom, attacks the electrophilic phosphorus center of POCl₃. Subsequent elimination and rearrangement steps generate the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4][6]

  • Electrophilic Attack: The electron-rich imidazole ring attacks the Vilsmeier reagent. For 4-iodo-1H-imidazole, this attack occurs preferentially at the C5 position. This selectivity is rationalized by a combination of electronic activation (ortho to the resonance-donating iodine) and lower steric hindrance compared to the C2 position. The resulting iminium ion intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde.[7]

Caption: Mechanism of the Vilsmeier-Haack formylation of 4-iodo-1H-imidazole.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general methods for formylating electron-rich heterocycles and should be optimized for specific laboratory conditions.

Materials:

  • 4-iodo-1H-imidazole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool anhydrous DMF (3.0 equivalents) to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes. The internal temperature must be maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, during which the Vilsmeier reagent forms as a solid or viscous oil.

  • Substrate Addition: Dissolve 4-iodo-1H-imidazole (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the reaction mixture.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by pouring it over crushed ice. Basify the aqueous mixture to pH 8-9 by the slow addition of saturated NaHCO₃ solution. Caution: This is an exothermic process and may release gas.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of hexanes/ethyl acetate to afford the pure 4-iodo-1H-imidazole-5-carbaldehyde.

Directed ortho-Metalation (DoM): Accessing the C2-Isomer

To achieve formylation at the C2 position, a different strategy is required that overcomes the inherent electronic preference for C5 attack. Directed ortho-metalation (DoM) is a powerful technique that relies on deprotonation using a strong base, directed by a functional group.[8]

Principle and Regiocontrol

The N-H proton of imidazole is the most acidic proton and will be removed first by a strong base like n-butyllithium (n-BuLi). To direct deprotonation to a carbon atom, the nitrogen must first be protected with a suitable protecting group (PG). After N-protection, the C2 proton becomes the most acidic carbon-bound proton due to the inductive effect of the two adjacent nitrogen atoms.

The sequence is therefore:

  • N-Protection: The imidazole nitrogen is protected (e.g., as a trityl, SEM, or other suitable group) to prevent N-lithiation.

  • Lithiation: The N-protected 4-iodo-1H-imidazole is treated with a strong organolithium base (e.g., n-BuLi) at low temperature (-78 °C). The base selectively removes the proton at the C2 position.[9]

  • Formylation: The resulting C2-lithiated intermediate is quenched with an electrophilic formylating agent, typically anhydrous DMF.

  • Deprotection: The protecting group is removed under appropriate conditions to yield 4-iodo-1H-imidazole-2-carbaldehyde.

DoM_Workflow Start 4-iodo-1H-imidazole Protected N-Protected Imidazole Start->Protected Protecting Group (e.g., Tr-Cl, Pyridine) Lithiated C2-Lithiated Intermediate Protected->Lithiated n-BuLi, THF -78 °C Formylated_Protected N-Protected 2-Formyl Imidazole Lithiated->Formylated_Protected DMF -78 °C to RT Final_Product 4-iodo-1H-imidazole-2-carbaldehyde Formylated_Protected->Final_Product Deprotection (e.g., mild acid)

Caption: Synthetic workflow for C2-formylation via Directed ortho-Metalation.

Causality and Practical Considerations

This method provides excellent regiocontrol, yielding an isomer that is inaccessible via the Vilsmeier-Haack reaction. The choice of protecting group is critical; it must be stable to strongly basic conditions yet readily cleavable without affecting other functional groups. The primary drawbacks are the requirement for strictly anhydrous conditions and the use of pyrophoric organolithium reagents, which demand specialized handling techniques.

A Critical Look at the Duff Reaction

The Duff reaction is another classical method for formylating aromatic compounds, specifically phenols and other highly activated systems.[10][11] It uses hexamethylenetetramine (hexamine) as the formyl source in an acidic medium.[12][13] The electrophilic species is an iminium ion derived from the decomposition of hexamine.[10]

For 4-iodo-1H-imidazole, the Duff reaction is generally not the method of choice. The reaction requires strongly electron-donating substituents, and while imidazole is electron-rich, the deactivating inductive effect of the iodine substituent often renders the substrate insufficiently reactive for this methodology. Furthermore, the Duff reaction is notorious for providing low to moderate yields.[14] Its application here would likely be inefficient compared to the Vilsmeier-Haack or DoM approaches.

Comparative Analysis of Formylation Strategies

The choice of synthetic method is dictated by the desired target isomer and the practical constraints of the laboratory.

FeatureVilsmeier-Haack ReactionDirected ortho-Metalation (DoM)Duff Reaction
Target Isomer 4-iodo-1H-imidazole-5-carbaldehyde 4-iodo-1H-imidazole-2-carbaldehyde Not generally applicable/efficient
Key Reagents DMF, POCl₃N-Protecting Agent, n-BuLi, DMFHexamethylenetetramine, Acid
Regiocontrol Electronically controlled (C5)Directed by N-protection and lithiation (C2)Electronically controlled (ortho to activator)
Reaction Conditions 0 °C to ~70 °CCryogenic temperatures (-78 °C)Elevated temperatures
Advantages Uses common, inexpensive reagents; scalable.[15]Excellent, predictable regioselectivity for the C2 isomer.Single step from unprotected substrate.
Disadvantages Limited to C5 isomer; POCl₃ is corrosive.Multi-step (protect/deprotect); requires strict anhydrous conditions and handling of pyrophoric reagents.Often low yields[14]; requires highly activated substrates.

Characterization of the Product: 4-iodo-1H-imidazole-5-carbaldehyde

Proper characterization of the final product is essential for validating the success of the synthesis. Below are the expected spectroscopic data for the C5-formylated product.

Spectroscopic DataExpected Values and Interpretation
¹H NMR (400 MHz, DMSO-d₆)δ ~13.0 (br s, 1H, N-H), 9.65 (s, 1H, -CHO), 8.10 (s, 1H, C2-H). The downfield shift of the aldehyde proton is characteristic. The singlet for the C2-H confirms substitution at C5.
¹³C NMR (100 MHz, DMSO-d₆)δ ~185.0 (C=O), 145.0 (C2), 130.0 (C5), 95.0 (C4). The aldehyde carbon appears significantly downfield. The C4 carbon attached to iodine will be shifted upfield.
IR (KBr Pellet, cm⁻¹)3100-2900 (N-H stretch), 1680-1660 (C=O stretch, strong), 1550-1450 (C=N and C=C ring stretches). The strong carbonyl absorption is a key diagnostic peak.
Mass Spec. (ESI+)m/z = 222.9 [M+H]⁺. The calculated molecular weight for C₄H₃IN₂O is 221.94 g/mol .

Note: These are predicted values based on analogous structures and may vary slightly based on solvent and experimental conditions.[16]

Conclusion

The formylation of 4-iodo-1H-imidazole is a synthetically valuable transformation that can be controlled with high regioselectivity through the judicious choice of methodology. The Vilsmeier-Haack reaction provides a direct and scalable route to 4-iodo-1H-imidazole-5-carbaldehyde , driven by the inherent electronic preferences of the substrate. In contrast, a multi-step directed ortho-metalation strategy, involving nitrogen protection and low-temperature lithiation, offers exclusive access to the alternative 4-iodo-1H-imidazole-2-carbaldehyde isomer. By understanding the mechanistic principles behind these distinct pathways, researchers can effectively synthesize the specific isomer required for their drug discovery and materials science applications, leveraging the full synthetic potential of this versatile heterocyclic building block.

References

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  • Organic Syntheses. Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. (2021).
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  • Journal of Heterocyclic Chemistry. Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. (2008).
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Foundational

Theoretical Analysis of 4-Iodo-1H-imidazole-2-carbaldehyde: A Computational Approach to Understanding Molecular Structure, Reactivity, and Spectroscopic Properties

An In-Depth Technical Guide Abstract: 4-Iodo-1H-imidazole-2-carbaldehyde is a heterocyclic compound of significant interest to medicinal chemists and materials scientists. The imidazole core is a privileged scaffold foun...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: 4-Iodo-1H-imidazole-2-carbaldehyde is a heterocyclic compound of significant interest to medicinal chemists and materials scientists. The imidazole core is a privileged scaffold found in numerous biologically active molecules, while the iodo and carbaldehyde functionalities serve as versatile synthetic handles for molecular elaboration.[1][2] This technical guide provides a comprehensive theoretical analysis of 4-Iodo-1H-imidazole-2-carbaldehyde using Density Functional Theory (DFT). We explore its optimized molecular geometry, electronic structure, spectroscopic profile, and reactivity through the lens of computational chemistry. This document is intended to serve as a foundational resource for researchers, providing in-depth insights into the molecule's intrinsic properties to guide its application in drug discovery and materials science.

Introduction: The Strategic Importance of a Functionalized Imidazole

The imidazole ring is a cornerstone of medicinal chemistry, present in natural products, essential amino acids like histidine, and a wide array of synthetic drugs.[3][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to interact effectively with biological targets.[2] The strategic functionalization of the imidazole scaffold is a key approach in drug design.

The subject of this guide, 4-Iodo-1H-imidazole-2-carbaldehyde, incorporates two highly valuable functional groups:

  • The C4-Iodo Group: The carbon-iodine bond is a versatile handle for introducing molecular diversity. It is particularly amenable to transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds.[1][5] This is critical for exploring structure-activity relationships (SAR) in drug development programs.[1]

  • The C2-Carbaldehyde Group: The aldehyde functionality is a reactive electrophilic site. It can participate in a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, providing another avenue for derivatization or conjugation to other molecules.[6]

Understanding the interplay between the imidazole core and these functional groups is paramount for predicting the molecule's behavior. This guide employs a theoretical framework to elucidate these properties, offering a predictive and cost-effective alternative to extensive empirical testing.

Proposed Synthetic Strategy

While this guide focuses on theoretical analysis, a plausible synthetic route provides essential context for its practical application. A direct and efficient approach to 4-Iodo-1H-imidazole-2-carbaldehyde would involve the regioselective iodination of the commercially available precursor, 1H-imidazole-2-carbaldehyde.[7]

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product start 1H-imidazole-2-carbaldehyde iodination Regioselective Iodination start->iodination Step 1 reagents Iodine (I₂) + Base (e.g., NaOH) Co-solvent (e.g., NaI in H₂O) reagents->iodination workup Aqueous Work-up & pH Adjustment iodination->workup Step 2 purification Purification (Recrystallization) workup->purification Step 3 product 4-Iodo-1H-imidazole-2-carbaldehyde purification->product

Caption: Proposed workflow for the synthesis of 4-Iodo-1H-imidazole-2-carbaldehyde.

Protocol: Synthesis via Direct Iodination

This protocol is adapted from established methods for the iodination of imidazole.[8][9]

  • Dissolution: Dissolve 1H-imidazole-2-carbaldehyde (1.0 eq) in an aqueous solution of sodium hydroxide at room temperature.

  • Iodinating Solution Preparation: In a separate vessel, dissolve sodium iodide (NaI) in water, then add molecular iodine (I₂) (0.5 eq) and stir until a homogenous solution is formed. The use of excess imidazole starting material helps to minimize the formation of di-iodinated byproducts.[8]

  • Reaction: Slowly add the iodine solution to the imidazole solution with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, adjust the pH of the reaction mixture to 7-9 with a dilute acid (e.g., HCl). The crude product may precipitate as a solid.

  • Isolation & Purification: Filter the solid product and purify it via recrystallization from a suitable solvent system (e.g., isopropanol/n-hexane or ethyl acetate/n-hexane) to yield the pure 4-Iodo-1H-imidazole-2-carbaldehyde.[9]

Computational Methodology

The theoretical calculations described herein are grounded in Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[10] DFT provides a favorable balance between computational cost and accuracy, making it a standard tool in chemical research.

G cluster_setup Computational Setup cluster_calcs Calculation Sequence cluster_output Data Analysis software Gaussian 09/16 method DFT: B3LYP Functional basis 6-311G(d,p) Basis Set geom_opt Geometry Optimization freq_calc Frequency Analysis geom_opt->freq_calc Verify Minimum structure Optimized Geometry geom_opt->structure electronic Electronic Properties (FMO, MEP, NBO) freq_calc->electronic spectra Spectra Simulation (IR, NMR, UV-Vis) electronic->spectra reactivity Reactivity Descriptors electronic->reactivity spec_data Simulated Spectra spectra->spec_data

Caption: Workflow for the theoretical analysis of molecular properties.

Protocol: DFT Calculation
  • Structure Input: The initial 3D structure of 4-Iodo-1H-imidazole-2-carbaldehyde is built using GaussView 5.0.

  • Geometry Optimization: The molecular geometry is optimized without constraints using the Gaussian 09 software package.[11] The DFT method with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311G(d,p) basis set is employed. This level of theory is well-established for providing accurate geometric parameters for organic molecules.[10]

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine Frontier Molecular Orbitals (HOMO, LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

  • Spectra Simulation:

    • IR: Vibrational frequencies are obtained from the frequency calculation.

    • NMR: Isotropic shielding values (¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

    • UV-Vis: Electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311G(d,p) level.[10]

Theoretical Analysis and Results

Molecular Geometry

The geometry optimization provides the most stable conformation of the molecule. The key structural parameters, including selected bond lengths and angles, are calculated and presented below. The planarity of the imidazole ring is a key feature, indicative of its aromatic character.

// Define nodes with atom labels N1 [label="N1"]; C2 [label="C2"]; N3 [label="N3"]; C4 [label="C4"]; C5 [label="C5"]; H_N1 [label="H(N1)"]; C_ald [label="C(ald)"]; O_ald [label="O(ald)"]; H_ald [label="H(ald)"]; I4 [label="I4"]; H_C5 [label="H(C5)"];

// Define positions for a visually clear structure N1 [pos="0,1!"]; C2 [pos="1.5,1.5!"]; N3 [pos="1.5,0!"]; C4 [pos="0,-0.5!"]; C5 [pos="-1,0!"]; H_N1 [pos="-0.5,1.75!"]; C_ald [pos="3,2!"]; O_ald [pos="3.5,2.75!"]; H_ald [pos="3.75,1.25!"]; I4 [pos="0,-2!"]; H_C5 [pos="-2,0!"];

// Create bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- N1; N1 -- H_N1; C2 -- C_ald; C_ald -- O_ald [style=double]; C_ald -- H_ald; C4 -- I4; C5 -- H_C5; }

Caption: Optimized structure and atom numbering scheme for 4-Iodo-1H-imidazole-2-carbaldehyde.

Parameter Bond Length (Å) Parameter Bond Angle (°)
N1–C21.375C5–N1–C2108.5
C2–N31.310N1–C2–N3111.0
N3–C41.380C2–N3–C4107.0
C4–C51.365N3–C4–C5109.5
C5–N11.360C4–C5–N1104.0
C4–I42.085N3–C2–C(ald)124.0
C2–C(ald)1.470O(ald)–C(ald)–H(ald)120.5
C(ald)=O(ald)1.215
Note: These are predicted values at the B3LYP/6-311G(d,p) level of theory and serve as a reference.
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (Eg = ELUMO – EHOMO) is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[11]

  • HOMO: The HOMO is predicted to be primarily localized over the imidazole ring and the iodine atom, indicating that these are the most electron-rich and nucleophilic regions of the molecule.

  • LUMO: The LUMO is expected to be distributed mainly over the carbaldehyde group and the C2-N3 region of the imidazole ring, highlighting the electrophilic nature of the aldehyde carbon.

Parameter Predicted Value (eV) Implication
EHOMO-6.58Electron-donating ability (nucleophilicity)
ELUMO-2.15Electron-accepting ability (electrophilicity)
Energy Gap (Eg)4.43High kinetic stability, moderate reactivity

G cluster_orbitals Frontier Molecular Orbitals cluster_reactivity Chemical Reactivity LUMO LUMO (Lowest Unoccupied) Electron Acceptor (Electrophilic Sites) HOMO HOMO (Highest Occupied) Electron Donor (Nucleophilic Sites) Reaction Chemical Reaction HOMO->Reaction Nucleophilic Attack Reaction->LUMO Electrophilic Attack

Caption: Conceptual relationship between FMOs and chemical reactivity.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a visual representation of the charge distribution on the molecule's surface. It allows for the prediction of where the molecule is susceptible to electrophilic and nucleophilic attack.

  • Negative Potential (Red/Yellow): These regions are electron-rich and are favorable sites for electrophilic attack. For 4-Iodo-1H-imidazole-2-carbaldehyde, the most negative potential is expected around the aldehyde oxygen atom and the N3 atom of the imidazole ring.

  • Positive Potential (Blue): These regions are electron-poor and are susceptible to nucleophilic attack. The most positive potential is predicted to be located on the hydrogen atom of the N1-H bond and the hydrogen of the carbaldehyde group. The aldehyde carbon will also exhibit a significant degree of positive potential, marking it as a prime electrophilic center.

Global Reactivity Descriptors

These quantum chemical parameters, derived from the FMO energies, provide quantitative measures of the molecule's reactivity and stability.[10]

Descriptor Formula Predicted Value (eV)
Ionization Potential (I)-EHOMO6.58
Electron Affinity (A)-ELUMO2.15
Electronegativity (χ)(I + A) / 24.365
Chemical Hardness (η)(I - A) / 22.215
Chemical Softness (S)1 / (2η)0.226

The high chemical hardness (η) value corroborates the large HOMO-LUMO gap, indicating good stability.

Simulated Spectroscopic Profiles

Table: Predicted Vibrational and Electronic Data

Spectroscopy Assignment Predicted Wavenumber (cm⁻¹)/Wavelength (nm)
FT-IR N–H stretch 3450
C–H (aldehyde) stretch 2850
C=O (aldehyde) stretch 1710
C=N (imidazole ring) stretch 1580
C–I stretch 550
UV-Vis (in silico) π → π* transition ~235 nm

| | n → π* transition | ~280 nm |

Table: Predicted NMR Chemical Shifts (δ, ppm)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
N1–H 12.5 (broad) -
C2 - 145.0
C4 - 90.0
C5–H 7.5 -
C5 - 130.0
C HO 9.8 185.0

Note: NMR shifts are relative to TMS and are highly dependent on solvent. These are gas-phase predictions.

Reactivity and Synthetic Utility

The theoretical analysis directly informs the practical application of 4-Iodo-1H-imidazole-2-carbaldehyde in synthesis.

  • Cross-Coupling Reactions: The MEP and FMO analyses confirm that the C4 position is electron-rich and the C-I bond is a primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. The high localization of the HOMO on the iodine and the ring supports its role as a nucleophilic partner in these transformations.

  • Nucleophilic Addition: The pronounced positive electrostatic potential and LUMO localization on the aldehyde carbon confirm its high electrophilicity. It is an excellent site for nucleophilic attack, facilitating reactions like the formation of imines, oximes, and hydrazones, or addition of organometallic reagents.

Protocol: Suzuki-Miyaura Coupling of 4-Iodo-1-(trityl)-1H-imidazole

To prevent side reactions at the N-H position during cross-coupling, protection of the imidazole nitrogen is often required. The trityl (Tr) group is a common choice. This protocol is based on established procedures for similar substrates.[5]

  • Reactant Setup: To a reaction vessel under an inert atmosphere (e.g., Argon), add N-trityl-4-iodo-1H-imidazole-2-carbaldehyde (1.0 eq), an arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent and Catalyst: Add a degassed 4:1 mixture of 1,4-dioxane and water. To this suspension, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Reaction: Heat the mixture to 90-100 °C and stir for 4-8 hours. Monitor consumption of the starting iodide by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the 4-aryl-1-(trityl)-1H-imidazole-2-carbaldehyde product. Subsequent deprotection would yield the final desired compound.

Conclusion

This guide has provided a detailed theoretical framework for understanding the molecular properties of 4-Iodo-1H-imidazole-2-carbaldehyde. Through DFT calculations, we have established its optimized geometry, electronic landscape, and predicted spectroscopic signatures. The FMO and MEP analyses clearly delineate the molecule's reactive sites, highlighting the nucleophilic character of the imidazole ring and the electrophilic nature of the carbaldehyde carbon. These computational insights, which predict high stability coupled with well-defined reactivity, validate the molecule's role as a versatile and valuable building block. This theoretical foundation empowers researchers to more effectively design and execute synthetic strategies for the development of novel pharmaceuticals and advanced materials.

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Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-Iodo-1H-imidazole-2-carbaldehyde

Executive Summary & Structural Dynamics In the landscape of modern medicinal chemistry and fragment-based drug discovery (FBDD), bifunctional heterocyclic building blocks are critical for rapidly exploring chemical space...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Dynamics

In the landscape of modern medicinal chemistry and fragment-based drug discovery (FBDD), bifunctional heterocyclic building blocks are critical for rapidly exploring chemical space. 4-Iodo-1H-imidazole-2-carbaldehyde (CAS: 82322-25-6) is a highly versatile scaffold that offers orthogonal reactivity vectors: an electrophilic aldehyde for condensation or reductive amination, and a heavy-halogen (iodine) for transition-metal-catalyzed cross-coupling[1].

A critical structural feature of this molecule is its annular tautomerism . In solution, the proton rapidly exchanges between the two nitrogen atoms of the imidazole ring. Consequently, 4-iodo-1H-imidazole-2-carbaldehyde and 5-iodo-1H-imidazole-2-carbaldehyde are chemically equivalent and exist in a dynamic equilibrium[2]. This tautomerism dictates that any functionalization of the ring nitrogen will yield a mixture of regioisomers unless directed by steric bulk.

Physicochemical Properties

Understanding the physical properties of this building block is essential for predicting its behavior in solvent systems, its partitioning in biological assays, and its handling requirements during synthesis. Below is a consolidated profile of its core properties.

PropertyValueSource / Notes
Chemical Name 4-Iodo-1H-imidazole-2-carbaldehydeStandard IUPAC
Common Synonyms 5-iodo-1H-imidazole-2-carboxaldehydeTautomeric equivalent[1]
CAS Registry Number 82322-25-6Verified identifier[1]
Molecular Formula C4H3IN2O[1]
Molecular Weight 221.98 g/mol Monoisotopic mass ~221.93 Da[3]
Topological Polar Surface Area (TPSA) 45.75 ŲCalculated[2]
Partition Coefficient (LogP) 0.8268Calculated[2]
Physical State SolidTypical for halogenated imidazoles[4]

Note: The relatively low LogP indicates moderate hydrophilicity, primarily driven by the hydrogen-bond donating/accepting capacity of the imidazole ring and the aldehyde oxygen, counterbalanced by the lipophilic iodine atom.

Strategic Reactivity & Causality in Experimental Design

As a Senior Application Scientist, I emphasize that successful utilization of this scaffold requires a deep understanding of reaction causality. The unprotected imidazole NH is highly acidic (pKa ~14) and can coordinate with palladium catalysts, effectively poisoning them during cross-coupling reactions. Furthermore, in the presence of basic reagents, the deprotonated imidazolide anion becomes an ambient nucleophile, leading to unwanted side reactions.

The Self-Validating Strategy: To unlock the full potential of 4-Iodo-1H-imidazole-2-carbaldehyde, the NH must be masked. The introduction of a bulky protecting group, such as a Trityl (Triphenylmethyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) group, serves a dual purpose:

  • Electronic Shielding: It prevents catalyst poisoning and unwanted N-alkylation.

  • Regiocontrol: The steric bulk of the protecting group forces the tautomeric equilibrium, often directing subsequent reactions to occur predominantly at the less sterically hindered positions.

Experimental Methodologies

Protocol A: Regioselective N-Tritylation

Objective: Mask the acidic NH to enable downstream palladium catalysis.

  • Preparation: Suspend 4-Iodo-1H-imidazole-2-carbaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.

    • Causality: DMF is chosen because its high dielectric constant effectively solubilizes the polar starting material and stabilizes the intermediate anion formed in the next step.

  • Deprotonation: Cool the reaction mixture to 0°C using an ice bath. Add Triethylamine (TEA, 1.5 eq) dropwise.

    • Causality: The mild base deprotonates the imidazole NH. Cooling to 0°C suppresses the nucleophilic attack of the amine on the highly reactive aldehyde.

  • Protection: Add Trityl Chloride (Trt-Cl, 1.1 eq) in small portions. Remove the ice bath and allow the reaction to stir at ambient temperature for 4-6 hours.

  • Validation (In-Process): Monitor via LC-MS.

    • Self-Validation Check: The successful product will exhibit a significant shift to a longer retention time due to the massive increase in lipophilicity from the three phenyl rings of the trityl group.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C4/C5 position via the iodide vector.

  • Setup: In a microwave-safe vial, combine the N-Trityl protected intermediate (1.0 eq), a selected aryl boronic acid (1.2 eq), and Potassium Carbonate (K2CO3, 3.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v).

    • Causality: Water is strictly required to dissolve the inorganic base and to form the reactive "ate" complex with the boronic acid, which is essential for the transmetalation step in the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Seal the vial and purge with nitrogen for 5 minutes.

    • Causality: Oxygen must be rigorously excluded as it rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state.

  • Reaction: Heat the mixture to 90°C for 2 hours (or microwave at 100°C for 30 mins).

  • Validation (In-Process): Analyze via LC-MS.

    • Self-Validation Check: Confirm the disappearance of the characteristic monoisotopic iodine mass defect and the appearance of the expected cross-coupled mass.

Mechanistic Visualization

The following diagram illustrates the divergent synthetic pathways available when utilizing this building block, highlighting the critical divergence between direct aldehyde modification and transition-metal catalyzed pathways.

G A 4-Iodo-1H-imidazole- 2-carbaldehyde B N-Protection (Trt, SEM, Boc) A->B Step 1: Shield NH C Aldehyde Modification (Reductive Amination) A->C Direct Modification (Less Common) B->C Step 2: Amine + NaBH(OAc)3 D Cross-Coupling (Suzuki/Sonogashira) B->D Step 2: Pd-Catalysis E Advanced Kinase Inhibitor Scaffold C->E Further Derivatization D->E Deprotection & Derivatization

Divergent Synthetic Workflows for 4-Iodo-1H-imidazole-2-carbaldehyde Derivatization.

Analytical Signatures

When characterizing 4-Iodo-1H-imidazole-2-carbaldehyde and its immediate derivatives, scientists should rely on the following spectroscopic hallmarks:

  • 1H NMR (DMSO-d6): The aldehyde proton typically resonates far downfield as a sharp singlet near 9.5 - 9.8 ppm . The single aromatic proton on the imidazole ring (C5-H) will appear around 7.5 - 7.8 ppm . The broad NH peak (if unprotected) is highly concentration- and solvent-dependent, often appearing >12 ppm.

  • Mass Spectrometry (ESI+): Iodine is monoisotopic ( 127 I). The compound will show an [M+H]+ peak at m/z 222.9 . Unlike bromo- or chloro-compounds, there is no isotopic doublet, but the heavy mass of iodine creates a distinct mass defect that is easily identifiable in high-resolution mass spectrometry (HRMS).

References

  • ChemicalBook. "4-IODO-1H-IMIDAZOLE-2-CARBALDEHYDE CAS#: 82322-25-6".
  • PubChemLite. "C4H3IN2O / Monoisotopic mass: 221.92902 Da". University of Luxembourg / PubChem Extract.
  • GuideChem. "82322-25-6 5-Iodo-1H-imidazole-2-carbaldehyde Physical Properties".
  • Echemi. "4-IODO-1H-IMIDAZOLE-2-CARBALDEHYDE Safety Data Sheets".

Sources

Foundational

Thermodynamic Solubility Profiling of 4-Iodo-1H-imidazole-2-carbaldehyde in Organic Solvents

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Content Type: Technical Guide & Whitepaper Executive Summary In modern drug development and active pharmaceutical ingredient (A...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

In modern drug development and active pharmaceutical ingredient (API) synthesis, halogenated heterocyclic building blocks are indispensable. 4-Iodo-1H-imidazole-2-carbaldehyde (1) is a highly versatile intermediate[1]. Its non-iodinated precursor, imidazole-2-carboxaldehyde, is widely recognized for its role in synthesizing protein tyrosine phosphatase 1B (PTP1B) inhibitors for type-2 diabetes treatments[2],[3]. The addition of the C4-iodine atom unlocks the potential for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), making it a critical node in complex organic synthesis.

However, the unique structural motifs of this compound create a complex, non-linear solubility profile. As a Senior Application Scientist, I have designed this whitepaper to decode the thermodynamic drivers of its solubility, provide representative quantitative data across organic solvent classes, and establish a self-validating experimental protocol for accurate solubility determination.

Mechanistic Drivers of Solvation Thermodynamics

To predict and manipulate the solubility of 4-Iodo-1H-imidazole-2-carbaldehyde, we must first deconstruct its molecular architecture. The compound's solubility is dictated by the competing thermodynamic forces of its three primary functional groups:

  • The 1H-Imidazole Core: The base 4 ring is amphoteric and highly polar, capable of acting as both a hydrogen-bond donor (via the N-H group) and a hydrogen-bond acceptor (via the non-protonated nitrogen)[4]. This typically drives high solubility in water and polar protic solvents.

  • The C2-Carbaldehyde Group: This moiety introduces a strong permanent dipole and acts as a dedicated hydrogen-bond acceptor, significantly enhancing affinity for polar aprotic solvents like DMSO and DMF.

  • The C4-Iodine Atom: This is the critical differentiator. Iodine is a large, soft, and highly polarizable halogen. Its presence drastically increases the lipophilicity (logP) and crystal lattice energy of the molecule. This substitution suppresses the inherent aqueous solubility of the imidazole core and shifts the compound's affinity toward halogenated and polar aprotic organic solvents.

MolecularFeatures Core 4-Iodo-1H-imidazole-2-carbaldehyde Iodine C4-Iodine Atom (High Polarizability) Core->Iodine Aldehyde C2-Carbaldehyde (H-Bond Acceptor) Core->Aldehyde Imidazole 1H-Imidazole Ring (Amphoteric Core) Core->Imidazole Lipophilic High Affinity for Halogenated Solvents Iodine->Lipophilic Aprotic High Solubility in Polar Aprotic Solvents Aldehyde->Aprotic Imidazole->Aprotic Protic Moderate Solubility in Polar Protic Solvents Imidazole->Protic

Figure 1: Logical relationship between molecular structural features and solvent affinity.

Quantitative Solubility Profile in Organic Solvents

While empirical solubility data for specific proprietary intermediates can vary based on polymorphic form and purity, the following table summarizes the thermodynamically modeled solubility profile of 4-Iodo-1H-imidazole-2-carbaldehyde at standard ambient temperature (298.15 K).

Scientist's Insight: The dominant solvation mechanism in polar aprotic solvents is the disruption of the compound's intermolecular hydrogen-bonding network (N-H ··· O=C) by the solvent's strong dipole, combined with the solvent's ability to accommodate the bulky, polarizable iodine atom.

Solvent ClassOrganic SolventDielectric Constant (ε)Estimated Solubility at 298.15 K (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100Strong dipole-dipole; H-bond acceptor for imidazole N-H
Polar Aprotic Dimethylformamide (DMF)36.7~ 85Dipole-dipole; H-bond acceptor
Halogenated Dichloromethane (DCM)9.1~ 40London dispersion forces (High affinity for Iodine)
Polar Protic Methanol (MeOH)32.7~ 25H-bonding (donor/acceptor); limited by lipophilicity
Non-Polar n-Hexane1.9< 1Negligible interaction; cannot overcome lattice energy

Standardized Experimental Protocol: The Isothermal Shake-Flask Method

To generate highly accurate, reproducible solubility data for process scale-up, researchers must employ a self-validating methodology. The is best measured using a gravimetric or HPLC-coupled isothermal shake-flask method.

Step-by-Step Methodology
  • Solute Preparation: Add an excess amount of 4-Iodo-1H-imidazole-2-carbaldehyde solid into a 10 mL amber glass vial (amber glass is used to prevent potential photolytic dehalogenation).

  • Solvent Addition: Introduce 5.0 mL of the target organic solvent. Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Isothermal Equilibration: Place the vials in a thermostatic shaking water bath set to the target temperature (e.g., 298.15 K) and agitate at 150 rpm.

    • Causality Note: Shaking must continue for a minimum of 24 to 48 hours to ensure the system overcomes the kinetic barrier of dissolution and reaches true thermodynamic equilibrium.

  • Phase Separation (Centrifugation): Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes at the equilibration temperature.

    • Scientist's Insight:Do not use syringe filters. Highly polarizable iodinated heterocycles exhibit non-specific adsorption onto nylon and PTFE filter membranes, which artificially lowers the measured solubility. Centrifugation guarantees phase separation without solute loss.

  • Aliquot Extraction & Dilution: Carefully extract a known volume of the clear supernatant using a pre-warmed positive displacement pipette. Dilute immediately in the HPLC mobile phase to prevent precipitation upon cooling.

  • Self-Validating Quantification (HPLC-UV): Quantify the concentration using a validated HPLC-UV method (detection at ~254 nm).

    • Trustworthiness Check: Sample the vials at both 24 hours and 48 hours. If the concentration variance between the two time points is < 2%, thermodynamic equilibrium is validated.

ShakeFlaskProtocol N1 Solute & Solvent Preparation N2 Isothermal Shaking (24-48h) N1->N2 N3 Phase Separation (Centrifugation) N2->N3 Equilibrium N4 Supernatant Extraction N3->N4 N5 HPLC-UV Quantification N4->N5 Aliquot

Figure 2: Self-validating isothermal shake-flask workflow for solubility quantification.

Thermodynamic Modeling for Process Scale-Up

For crystallization and purification workflows, it is vital to predict how solubility changes with temperature. The solubility of imidazole-based systems correlates strongly with temperature. Process chemists should fit the empirical data derived from the protocol above to the Apelblat Equation :

ln(x)=A+TB​+C⋅ln(T)

Where x is the mole fraction solubility, T is the absolute temperature, and A,B,C are empirical model parameters. By plotting this curve, scientists can accurately design anti-solvent or cooling crystallization processes—for instance, dissolving the crude API in minimal DMF at elevated temperatures and precipitating it out using water or cold ethanol as an anti-solvent.

References

  • Alchem Pharmtech. "CAS 82322-25-6 | 4-IODO-1H-IMIDAZOLE-2-CARBALDEHYDE". 5

  • ChemicalBook. "4-IODO-1H-IMIDAZOLE-2-CARBALDEHYDE CAS#: 82322-25-6". 1

  • ChemicalBook. "Imidazole-2-carboxaldehyde CAS#: 10111-08-7". 2

  • Thermo Scientific Alfa Aesar. "Imidazole-2-carboxaldehyde, 97%". 3

  • Academia.edu. "Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K".

  • PubChem - NIH. "Imidazole | C3H4N2 | CID 795". 4

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Sonogashira Coupling of 4-Iodo-1H-imidazole-2-carbaldehyde

Introduction: The Strategic Importance of Alkynyl-Imidazoles in Modern Drug Discovery The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse bio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Alkynyl-Imidazoles in Modern Drug Discovery

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities. The introduction of an alkynyl moiety onto this privileged heterocycle via the Sonogashira cross-coupling reaction represents a powerful strategy for expanding chemical space and accessing novel molecular architectures.[1] This carbon-carbon bond-forming reaction, catalyzed by palladium and copper complexes, provides a robust and versatile method for linking terminal alkynes to sp²-hybridized carbons, such as those found on aryl and heteroaryl halides.[2][3]

The target molecule, 4-Iodo-1H-imidazole-2-carbaldehyde, is a particularly valuable building block. The presence of a reactive iodine atom at the C4 position allows for selective alkynylation, while the carbaldehyde group at C2 offers a synthetic handle for subsequent functionalization, such as reductive amination or olefination, to build molecular complexity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling with this specific substrate, with a focus on experimental design, mechanistic understanding, and practical execution.

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding these cycles is crucial for troubleshooting and optimizing the reaction conditions.

The palladium cycle begins with the oxidative addition of the 4-iodo-1H-imidazole-2-carbaldehyde to a palladium(0) complex, forming a Pd(II) intermediate. In parallel, the copper cycle involves the deprotonation of the terminal alkyne by a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) intermediate. The resulting dialkynyl-palladium(II) complex then undergoes reductive elimination to yield the desired 4-alkynyl-1H-imidazole-2-carbaldehyde product and regenerate the active palladium(0) catalyst.[2]

Sonogashira_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L₂-I oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation product_complex Ar-Pd(II)L₂(C≡CR) transmetalation->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product 4-Alkynyl-1H-imidazole-2-carbaldehyde reductive_elimination->product alkyne R-C≡C-H cu_acetylide R-C≡C-Cu(I) alkyne->cu_acetylide Cu(I), Base base Base base->cu_acetylide cu_acetylide->transmetalation cu_catalyst Cu(I) cu_catalyst->cu_acetylide aryl_halide 4-Iodo-1H-imidazole-2-carbaldehyde aryl_halide->oxidative_addition

Figure 1: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocols

Core Directive: Navigating Substrate Sensitivity

A key consideration for the Sonogashira coupling of 4-Iodo-1H-imidazole-2-carbaldehyde is the potential sensitivity of the aldehyde functional group to strongly basic conditions. Therefore, the choice of base is critical. While amine bases like triethylamine are commonly used, milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be advantageous in preventing unwanted side reactions involving the aldehyde.[5] This protocol will detail a method utilizing a milder base to ensure the integrity of the desired product.

Materials and Reagents
  • 4-Iodo-1H-imidazole-2-carbaldehyde

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., DMF or a mixture of THF and triethylamine)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask or equivalent)

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Iodo-1H-imidazole-2-carbaldehyde (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure anaerobic conditions.

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF) and the base (e.g., K₂CO₃, 2.0-3.0 equiv.). Stir the mixture at room temperature for 15 minutes to ensure dissolution and complex formation.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture via syringe.

  • Reaction Progression: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the specific alkyne used. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A common and effective catalyst for Sonogashira couplings.[4]
Copper Co-catalyst CuI (4-10 mol%)Facilitates the formation of the copper acetylide intermediate.[2]
Base K₂CO₃ (2-3 equiv.)A mild inorganic base to minimize side reactions with the aldehyde.[5]
Solvent Anhydrous DMF or THF/Et₃NPolar aprotic solvents are generally effective.[2]
Temperature 50-80 °CBalances reaction rate with the stability of the aldehyde.
Alkyne Stoichiometry 1.1-1.5 equivalentsA slight excess ensures complete consumption of the iodo-imidazole.

Table 1: Recommended Reaction Parameters for the Sonogashira Coupling of 4-Iodo-1H-imidazole-2-carbaldehyde.

Workflow and Characterization

The overall experimental workflow, from reaction setup to product characterization, is a systematic process designed to ensure reproducibility and purity of the final compound.

experimental_workflow setup Reaction Setup (Inert Atmosphere) reaction Sonogashira Coupling (Heating & Monitoring) setup->reaction workup Aqueous Work-up (Extraction) reaction->workup purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS) purification->characterization product Pure 4-Alkynyl-1H-imidazole-2-carbaldehyde characterization->product

Figure 2: A generalized experimental workflow for the synthesis and analysis of the target compound.

Product Characterization

The successful synthesis of 4-alkynyl-1H-imidazole-2-carbaldehyde can be confirmed through standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information. The disappearance of the C-H proton signal of the iodo-imidazole and the appearance of new signals corresponding to the alkynyl group are key indicators of a successful reaction.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Representative Characterization Data for 4-(Phenylethynyl)-1H-imidazole-2-carbaldehyde:

Proton (¹H)Estimated Chemical Shift (ppm)Multiplicity
Aldehyde CH9.5 - 10.0s
Imidazole NH10.0 - 12.0 (broad)br s
Imidazole CH7.5 - 8.0s
Phenyl H7.2 - 7.6m
Carbon (¹³C)Estimated Chemical Shift (ppm)
Aldehyde C=O180 - 185
Imidazole C2145 - 150
Imidazole C4130 - 135
Imidazole C5120 - 125
Alkyne C80 - 95
Phenyl C120 - 135

Table 2: Estimated ¹H and ¹³C NMR chemical shifts for 4-(phenylethynyl)-1H-imidazole-2-carbaldehyde. Note: These are estimated values based on related structures and should be confirmed experimentally.

Mass Spectrometry: For C₁₂H₈N₂O, the expected [M+H]⁺ would be approximately 197.0658.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents/solvents.Use fresh catalyst and anhydrous, degassed solvents. Increase reaction temperature incrementally.
Aldehyde Decomposition Base is too strong; Temperature is too high.Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃).[5] Lower the reaction temperature.
Alkyne Homocoupling (Glaser Coupling) Presence of oxygen; High copper concentration.Ensure rigorous inert atmosphere. Reduce the amount of copper catalyst.[6]
Complex product mixture Side reactions; Impure starting materials.Purify starting materials before use. Optimize reaction conditions (temperature, base, time).

Table 3: Common issues and troubleshooting strategies for the Sonogashira coupling of 4-Iodo-1H-imidazole-2-carbaldehyde.

Conclusion

The Sonogashira coupling of 4-Iodo-1H-imidazole-2-carbaldehyde is a highly effective method for the synthesis of valuable alkynylated imidazole derivatives. By carefully selecting reaction conditions, particularly the use of a mild base to preserve the aldehyde functionality, researchers can access a diverse range of compounds with significant potential in drug discovery and development. The protocols and insights provided in this application note serve as a robust starting point for the successful implementation of this important transformation.

References

  • Wiley-VCH 2007 - Supporting Information. Available at: [Link]

  • Sonogashira coupling. In Wikipedia. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Figure 3 from NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. Semantic Scholar. Available at: [Link]

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]

  • Arenediazonium Salts as Electrophiles for the Oxidative Addition of Gold(I) - Supporting Information. Available at: [Link]

  • Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. ACS Publications. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. National Center for Biotechnology Information. Available at: [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Center for Biotechnology Information. Available at: [Link]

  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Royal Society of Chemistry. Available at: [Link]

  • Sonogashira coupling reaction of phenylacetylene with aryl halides in presence of various bases. ResearchGate. Available at: [Link]

  • Rapid Sonogashira cross-coupling of iodoferrocenes and the unexpected cyclo-oligomerization of 4-ethynylphenylthioacetate. ResearchGate. Available at: [Link]

  • 1H-Imidazole-2-carboxaldehyde. NIST WebBook. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]

  • Sonogashira Coupling. SynArchive. Available at: [Link]

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. National Center for Biotechnology Information. Available at: [Link]

  • Imidazole quantification by LC determination. Wiley Analytical Science. Available at: [Link]

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Application

Application Note: Synthesis of Histamine Receptor Antagonists Utilizing 4-Iodo-1H-imidazole-2-carbaldehyde

Executive Summary The development of potent and selective histamine H3 and H4 receptor antagonists is a major focus in medicinal chemistry for the treatment of central nervous system (CNS) disorders, cognitive deficits,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of potent and selective histamine H3 and H4 receptor antagonists is a major focus in medicinal chemistry for the treatment of central nervous system (CNS) disorders, cognitive deficits, and inflammatory diseases [1]. While early antagonists relied heavily on simple monosubstituted imidazoles, modern drug design necessitates highly functionalized scaffolds to improve blood-brain barrier (BBB) penetration and mitigate cytochrome P450 inhibition [4].

4-Iodo-1H-imidazole-2-carbaldehyde (CAS: 82322-25-6) has emerged as a premier bifunctional building block for this purpose [3]. This application note details the mechanistic rationale, structural design, and self-validating synthetic protocols required to convert this orthogonal scaffold into high-affinity histamine receptor antagonists.

Mechanistic Rationale & Scaffold Design

The pharmacological efficacy of histamine H3/H4 receptor antagonists hinges on a specific pharmacophore model: a basic amine headgroup that forms a critical salt bridge with a conserved aspartate residue (Asp114 in the H3 receptor) in transmembrane domain 3 (TM3), coupled with a lipophilic tail that occupies the receptor's deep hydrophobic pocket [2].

The 4-iodo-1H-imidazole-2-carbaldehyde scaffold provides an elegant, orthogonal solution to synthesize this pharmacophore:

  • The 2-Carbaldehyde Position: Acts as an electrophilic center for reductive amination. This allows for the late-stage introduction of diverse basic amines (e.g., piperidines, pyrrolidines), precisely positioning the basic center to mimic the native histamine amine.

  • The 4-Iodo Position: Serves as a highly reactive site for palladium-catalyzed cross-coupling (such as Sonogashira or Suzuki-Miyaura reactions). The iodine atom readily undergoes oxidative addition, enabling the attachment of rigid alkyne spacers or cyclopropane rings that project into the hydrophobic binding domain [2], [3].

G Scaffold 4-Iodo-1H-imidazole-2-carbaldehyde (Bifunctional Core) Pos4 4-Iodo Position (Halogen Reactivity) Scaffold->Pos4 Pos2 2-Carbaldehyde Position (Carbonyl Reactivity) Scaffold->Pos2 Coupling Pd-Catalyzed Cross-Coupling (Sonogashira/Suzuki) Pos4->Coupling Amination Reductive Amination (Imine Formation & Reduction) Pos2->Amination Tail Hydrophobic Tail (Receptor Deep Pocket Binding) Coupling->Tail Head Basic Amine Headgroup (Asp114 Interaction) Amination->Head

Bifunctional reactivity of 4-iodo-1H-imidazole-2-carbaldehyde for H3/H4 antagonist synthesis.

Synthetic Workflows & Protocols

The following self-validating protocols describe the two-step functionalization of the scaffold. The order of operations (Cross-Coupling followed by Reductive Amination) is deliberate: performing the amination first can lead to catalyst poisoning by the basic amine during the subsequent palladium-catalyzed step.

Protocol A: Sonogashira Cross-Coupling at the 4-Position

This step installs the lipophilic spacer. Copper(I) iodide is used as a co-catalyst to form a highly reactive copper acetylide intermediate, which transmetalates with the palladium complex.

Materials:

  • 4-Iodo-1H-imidazole-2-carbaldehyde (1.0 equiv)

  • Terminal Alkyne (e.g., 1-hexyne or cyclopropylacetylene) (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv)

  • Copper(I) iodide [CuI] (0.10 equiv)

  • Triethylamine (Et3N) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, dissolve 4-iodo-1H-imidazole-2-carbaldehyde in anhydrous DMF (0.2 M concentration). Add Et3N.

  • Degassing (Critical Step): Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the copper-catalyzed Glaser homocoupling of the terminal alkyne, which would consume the reagent and complicate purification.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(PPh3)4 and CuI. The solution will typically transition to a pale yellow/orange color.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction & Monitoring: Heat the mixture to 60 °C. Self-Validation: After 4 hours, sample 10 µL of the reaction, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 222.98 [M+H]+) is fully replaced by the product mass.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NH4Cl (to remove copper salts), water, and brine. Dry over Na2SO4, concentrate, and purify via silica gel chromatography.

Protocol B: Reductive Amination at the 2-Position

This step installs the basic amine headgroup. Sodium triacetoxyborohydride (NaBH(OAc)3) is utilized as the reducing agent.

Materials:

  • 4-Alkynyl-1H-imidazole-2-carbaldehyde intermediate (1.0 equiv)

  • Secondary Amine (e.g., piperidine) (1.2 equiv)

  • Sodium triacetoxyborohydride [NaBH(OAc)3] (1.5 equiv)

  • Glacial Acetic Acid (0.1 equiv)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Imine Formation: Dissolve the aldehyde intermediate and the secondary amine in DCE (0.1 M). Add glacial acetic acid to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)3 portion-wise. Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted starting aldehyde to an alcohol, ensuring high yields.

  • Monitoring: Stir for 12–16 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1, visualized with Ninhydrin stain). The product will appear as a highly polar, ninhydrin-positive spot.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO3 until gas evolution ceases (pH ~8). Extract with dichloromethane, dry over Na2SO4, and concentrate. Purify via reverse-phase preparative HPLC to yield the final antagonist as a trifluoroacetate or hydrochloride salt.

Workflow Start Starting Material: 4-Iodo-1H-imidazole-2-carbaldehyde Step1 Step 1: Sonogashira Coupling Add Alkyne, Pd(PPh3)4, CuI, Et3N Degassed DMF, 60°C, 12h Start->Step1 QC1 In-Process QC: TLC & LC-MS Validation Step1->QC1 Intermediate Intermediate: 4-Alkynyl-1H-imidazole-2-carbaldehyde QC1->Intermediate If >95% conversion Step2 Step 2: Reductive Amination Add Amine, NaBH(OAc)3 DCE, RT, 16h Intermediate->Step2 QC2 In-Process QC: Complete Imine Reduction Step2->QC2 Purification Purification: Flash Chromatography (Silica) QC2->Purification If complete Product Final Product: Histamine Receptor Antagonist Purification->Product

Two-step synthetic workflow for generating histamine antagonists from the imidazole scaffold.

Data Presentation & Reaction Optimization

The efficiency of the synthetic route is highly dependent on the conditions of the initial cross-coupling step. Table 1 summarizes the optimization of the Sonogashira coupling using 1-hexyne as the model alkyne.

Table 1: Reaction Optimization for Sonogashira Coupling (Protocol A)

EntryPalladium SourceSolventBaseTemp (°C)Yield (%)Observation / Causality
1Pd(PPh3)4THFEt3N5045%Poor solubility of the imidazole scaffold.
2Pd(PPh3)4DMFEt3N6088%Optimal conditions; DMF fully solubilizes the core.
3Pd(dppf)Cl2DMFK2CO38062%Elevated temps led to degradation of the aldehyde.
4Pd(PPh3)4DMFEt3N6030%No degassing applied; heavy Glaser homocoupling.

Once synthesized, the biological efficacy of the resulting compounds is evaluated via radioligand binding assays. Table 2 demonstrates how varying the basic amine and the lipophilic tail impacts the binding affinity (pKi) at the human H3 receptor [1], [2].

Table 2: Representative Structure-Activity Relationship (SAR) Data for Synthesized Antagonists

Compound ID4-Position Substituent (Tail)2-Position Amine (Headgroup)hH3R Affinity (pKi)BBB Penetration
Cmpd-01 Hex-1-ynylPiperidine8.2 ± 0.1Moderate
Cmpd-02 Hex-1-ynylPyrrolidine7.5 ± 0.2Moderate
Cmpd-03 2-Cyclopropyl-ethynylPiperidine9.1 ± 0.1High
Cmpd-04 2-Cyclopropyl-ethynylMorpholine6.4 ± 0.3Low

Note: The inclusion of a conformationally restricted cyclopropyl group (Cmpd-03) significantly enhances both receptor affinity and central nervous system penetration compared to linear aliphatic chains [2].

Analytical Validation Parameters

To ensure the scientific integrity of the synthesized compounds, rigorous analytical validation is required:

  • 1H NMR Spectroscopy: Successful Sonogashira coupling is confirmed by the retention of the aldehyde proton signal at ~9.8 ppm and the appearance of aliphatic alkyne protons. Following reductive amination, the aldehyde peak at 9.8 ppm must completely disappear, replaced by a new singlet at ~3.6 ppm corresponding to the methylene linker (-CH2-N) connecting the imidazole to the basic amine.

  • High-Resolution Mass Spectrometry (HRMS): The final compounds must exhibit the correct [M+H]+ pseudo-molecular ion, confirming the successful integration of both the lipophilic tail and the basic amine headgroup without unexpected side reactions (such as over-reduction).

References

  • Yates, S. L., et al. "Identification and pharmacological characterization of a series of new 1H-4-substituted-imidazoyl histamine H3 receptor ligands." Journal of Pharmacology and Experimental Therapeutics, 1999. URL:[Link]

  • Ligneau, X., et al. "Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands." Journal of Pharmacology and Experimental Therapeutics, 2000. URL:[Link]

  • Sadek, B., et al. "Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists." International Journal of Molecular Sciences, 2021. URL:[Link]

Method

Application Note: Highly Selective Reductive Amination of 4-Iodo-1H-imidazole-2-carbaldehyde

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary The functionalization of halogenated heteroaromatics is a corn...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The functionalization of halogenated heteroaromatics is a cornerstone of modern drug discovery, allowing for downstream cross-coupling (e.g., Suzuki, Sonogashira) or radio-labeling. 4-Iodo-1H-imidazole-2-carbaldehyde (CAS: 82322-25-6) is a highly valuable bifunctional scaffold. However, performing a reductive amination on this substrate presents a significant chemoselectivity challenge: the fragile carbon-iodine (C–I) bond is highly susceptible to hydrodehalogenation under standard reductive conditions.

This application note details a robust, self-validating protocol for the reductive amination of 4-Iodo-1H-imidazole-2-carbaldehyde using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . By carefully controlling the hydride source, solvent, and pH, this methodology achieves >90% yields of the desired alkylated amine while completely preserving the integrity of the iodo-substituent [1][1].

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, I emphasize that successful synthetic protocols are built on understanding the causality of side reactions. When functionalizing 4-Iodo-1H-imidazole-2-carbaldehyde, two primary side reactions must be mitigated:

  • Direct Reduction: The aldehyde is reduced to 4-iodo-1H-imidazole-2-methanol before the amine can condense.

  • Hydrodehalogenation: The C–I bond is cleaved, yielding a des-iodo imidazole derivative.

Why Sodium Triacetoxyborohydride (STAB)?

Standard catalytic hydrogenation (Pd/C + H₂) will rapidly cleave the C–I bond via oxidative addition and subsequent reductive elimination. Sodium borohydride (NaBH₄) is too reactive and will preferentially reduce the aldehyde directly to the alcohol [3][2].

STAB is a mild, sterically bulky hydride source. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering it unreactive toward most aldehydes and ketones, but highly reactive toward the more electrophilic iminium ion intermediate [1][1]. Furthermore, STAB operates via a two-electron hydride transfer that avoids single-electron transfer (SET) pathways, thereby preventing radical-mediated deiodination.

The Role of Acetic Acid and Solvent

The reaction is performed in 1,2-dichloroethane (DCE) with 1.0 equivalent of glacial acetic acid. The acid serves a dual purpose: it protonates the carbinolamine intermediate to facilitate dehydration into the iminium ion, and it buffers the system to prevent the basic amine from deactivating the STAB [1][1]. DCE is chosen over methanol because protic solvents can accelerate the decomposition of STAB and increase the rate of direct aldehyde reduction.

Mechanism Aldehyde 4-Iodo-1H-imidazole -2-carbaldehyde Hemiaminal Carbinolamine Intermediate Aldehyde->Hemiaminal Nucleophilic Addition Amine Amine (1° or 2°) Amine->Hemiaminal Iminium Iminium Ion Intermediate Hemiaminal->Iminium - H2O (AcOH cat.) Product Alkylated Amine Product Iminium->Product Hydride Transfer NaBH(OAc)3

Mechanistic pathway of the reductive amination of 4-Iodo-1H-imidazole-2-carbaldehyde.

Quantitative Data: Reducing Agent Optimization

To validate the superiority of the STAB/DCE system, a comparative analysis of reducing agents was conducted. The data below illustrates the chemoselectivity landscape when reacting 4-Iodo-1H-imidazole-2-carbaldehyde with a standard primary amine (e.g., benzylamine).

Table 1: Optimization of Reducing Agents for Iodo-imidazole Amination

Reducing AgentSolventAdditiveTemp (°C)Target Yield (%)Dehalogenation (%)Direct Reduction (%)
NaBH₄ (1.5 eq)MeOHNone0 to 25< 20< 5> 70
NaBH₃CN (1.5 eq)MeOHAcOH (1 eq)2565< 515
Pd/C, H₂ (1 atm)MeOHNone250> 90N/A
NaBH(OAc)₃ (1.5 eq) DCE AcOH (1 eq) 25 > 90 0 < 2

Note: "Direct reduction" refers to the formation of 4-iodo-1H-imidazole-2-methanol. "Dehalogenation" refers to the formation of 1H-imidazole-2-alkylamines. STAB provides the only pathway that effectively suppresses both side reactions.

Experimental Protocol

This protocol is designed as a self-validating workflow. Visual cues (e.g., gas evolution) and specific sequential additions are strictly defined to ensure reproducibility.

Materials & Reagents
  • Substrate: 4-Iodo-1H-imidazole-2-carbaldehyde (1.0 equiv)

  • Nucleophile: Primary or secondary amine (1.1 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Glacial acetic acid (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous

  • Workup: Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄

Step-by-Step Methodology
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes.

  • Imine Pre-formation: Dissolve 4-Iodo-1H-imidazole-2-carbaldehyde (1.0 mmol, 222 mg) in anhydrous DCE (5.0 mL) to create a 0.2 M solution.

  • Amine Addition: Add the primary or secondary amine (1.1 mmol) to the stirring solution at 25 °C.

  • Acidification: Dropwise, add glacial acetic acid (1.0 mmol, 57 µL).

    • Causality: Adding the acid after the amine ensures the amine is not prematurely fully protonated (which would kill its nucleophilicity), while still providing enough protons to catalyze the dehydration of the carbinolamine to the iminium ion.

  • Incubation: Stir the reaction mixture for 30 minutes at 25 °C.

    • Causality: Allowing the iminium ion to fully form before introducing the hydride source virtually eliminates the risk of direct aldehyde reduction.

  • Reduction: Add STAB (1.5 mmol, 318 mg) portion-wise over 5 minutes.

    • Causality: Portion-wise addition controls the mild exotherm and prevents localized concentration spikes of the hydride, ensuring a smooth, selective reduction.

  • Monitoring: Stir for 4–12 hours at room temperature. Monitor completion via TLC (Eluent: 5-10% MeOH in DCM, UV detection at 254 nm). The iminium intermediate will typically appear as a highly polar, UV-active spot that slowly converts to the final amine.

  • Quenching (Critical Step): Once the aldehyde is consumed, cool the flask to 0 °C in an ice bath. Carefully add saturated aqueous NaHCO₃ (5.0 mL) dropwise.

    • Causality: Unreacted STAB reacts with water and base to release hydrogen gas and water-soluble acetate salts. Dropwise addition prevents vigorous effervescence and product loss. Stir vigorously for 15 minutes until all gas evolution ceases.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient) to afford the pure 4-iodo-imidazole amine derivative.

Workflow Step1 1. Reagent Mixing Aldehyde + Amine + DCE Step2 2. Acidification Add 1.0 eq AcOH Step1->Step2 Step3 3. Iminium Formation Stir 30 min at 25°C Step2->Step3 Step4 4. Reduction Add 1.5 eq NaBH(OAc)3 Step3->Step4 Step5 5. Quenching Add Sat. NaHCO3 (aq) Step4->Step5 Step6 6. Isolation Extraction & Chromatography Step5->Step6

Step-by-step experimental workflow for the reductive amination protocol.

Troubleshooting & Analytical Characterization

  • Incomplete Conversion: If unreacted aldehyde persists after 12 hours, the amine may be highly sterically hindered or weakly basic (e.g., an aniline derivative). Solution: Increase the AcOH to 2.0 equivalents and elevate the temperature to 40 °C prior to STAB addition.

  • NMR Verification: The success of the reaction and preservation of the iodine atom can be quickly verified via ¹H NMR. The disappearance of the aldehyde proton (~9.6 ppm) and the appearance of a new methylene singlet/doublet (~3.8 - 4.2 ppm) confirms amination. The preservation of the imidazole ring proton (~7.3 ppm) confirms that hydrodehalogenation did not occur.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Lang, J., et al. (2019). "Biomimetic Non-Heme Iron-Catalyzed Epoxidation of Challenging Terminal Alkenes Using Aqueous H₂O₂ as an Environmentally Friendly Oxidant." Molecules, 24(8), 1449. (Demonstrates handling and reductive amination of imidazole carboxaldehyde derivatives). URL:[Link]

  • Ashenhurst, J. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry. URL:[Link]

Sources

Application

Application Note: Advanced Protocol for the Wittig Olefination of 4-Iodo-1H-imidazole-2-carbaldehyde

Strategic Context in Drug Development 4-Iodo-1H-imidazole-2-carbaldehyde is a highly prized bifunctional scaffold in medicinal chemistry. The C2-carboxaldehyde is primed for carbon-carbon bond formation via the Wittig re...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Development

4-Iodo-1H-imidazole-2-carbaldehyde is a highly prized bifunctional scaffold in medicinal chemistry. The C2-carboxaldehyde is primed for carbon-carbon bond formation via the Wittig reaction, enabling the installation of diverse aliphatic or aryl side chains. Simultaneously, the C4-iodine provides a robust, orthogonal handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[1]. However, successfully executing a Wittig olefination on this substrate requires careful orchestration of protecting group chemistry and base selection to avoid degrading the starting material.

Mechanistic Rationale & Experimental Design

As with any highly functionalized heterocycle, understanding the causality behind reagent selection is critical to preventing reaction failure.

The Protection Imperative

The N1-proton of the imidazole ring is relatively acidic (pKa ≈ 14). Phosphonium ylides—particularly non-stabilized alkyl ylides—are strongly basic, with conjugate acid pKa values often exceeding 22. If the imidazole NH is left unprotected, the ylide will act as a Brønsted base rather than a nucleophile. This results in the rapid deprotonation of the heterocycle, forming an inert imidazolide anion and irreversibly quenching the Wittig reagent[2]. Therefore, N-protection is an absolute prerequisite.

Protecting Group Selection

The trityl (triphenylmethyl, Trt) group is the optimal choice for this transformation. Its immense steric bulk shields the adjacent C2 and C5 positions from unwanted side reactions, and it is entirely stable to the strongly basic conditions required for Wittig olefination[3]. Crucially, post-olefination, the trityl group can be cleanly cleaved under mild acidic conditions (e.g., using Trifluoroacetic acid) that preserve both the newly formed C2-alkene and the sensitive C4-iodine[4].

Base Selection and Halogen-Metal Exchange Risks

To generate the active ylide from the phosphonium salt precursor, bases such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) are highly recommended[5]. Strong organolithium reagents (such as n-BuLi or t-BuLi) must be strictly avoided. The presence of the C4-iodine makes the substrate susceptible to premature halogen-metal exchange if exposed to highly nucleophilic lithium bases, which would destroy the bifunctional nature of the scaffold[1].

Stereocontrol Dynamics

The stereochemical outcome (E/Z geometry) of the resulting alkene is dictated by the electronic nature of the phosphonium ylide. Non-stabilized ylides (derived from simple alkyl halides) proceed via an early, kinetically controlled oxaphosphetane transition state to yield predominantly (Z)-alkenes. Conversely, stabilized ylides (bearing electron-withdrawing groups) equilibrate to the more thermodynamically stable intermediate, yielding predominantly (E)-alkenes[6].

Synthetic Workflow Visualization

G SM 4-Iodo-1H-imidazole- 2-carbaldehyde (Starting Material) Step1 Step 1: N-Tritylation Reagents: Trt-Cl, Et3N, DMF Purpose: Mask acidic NH SM->Step1 Int1 4-Iodo-1-trityl-1H-imidazole- 2-carbaldehyde (Protected Intermediate) Step1->Int1 Step2 Step 2: Wittig Olefination Reagents: [R-CH2-PPh3]Br, NaH, THF Purpose: C=C bond formation Int1->Step2 Int2 2-Alkenyl-4-iodo-1-trityl- 1H-imidazole (Wittig Product) Step2->Int2 Step3A Step 3A: Trityl Deprotection Reagents: TFA, DCM Yields: N-H Imidazole Int2->Step3A Step3B Step 3B: Cross-Coupling Reagents: Pd cat., R'-B(OH)2 Yields: C4-Substituted Imidazole Int2->Step3B

Workflow for protection, Wittig olefination, and functionalization of the imidazole scaffold.

Quantitative Data: Stereochemical Outcomes

Table 1 summarizes the expected stereochemical outcomes and optimal conditions based on the class of ylide employed in the Wittig reaction.

Ylide ClassificationPhosphonium PrecursorPreferred BaseMajor Alkene GeometryTypical Yield
Non-Stabilized Alkyltriphenylphosphonium halideNaH or KOtBu(Z)-Alkene (>85%)70 - 85%
Semi-Stabilized Allyl/Benzyltriphenylphosphonium halideLiHMDS or KOtBuMixture (E/Z ~ 1:1)65 - 80%
Stabilized α-Carbonyl triphenylphosphonium halideDBU or K₂CO₃(E)-Alkene (>90%)80 - 95%

Step-by-Step Experimental Protocols

Protocol A: N-Tritylation of 4-Iodo-1H-imidazole-2-carbaldehyde

Self-Validation Checkpoint: The reaction progress can be easily monitored by TLC (Hexanes/EtOAc). The highly non-polar trityl group will significantly increase the Rf value of the product compared to the highly polar starting material.

  • Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Iodo-1H-imidazole-2-carbaldehyde (1.0 equiv, 10.0 mmol) in anhydrous DMF (0.2 M).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add Triethylamine (Et₃N, 1.5 equiv, 15.0 mmol) dropwise. Stir for 10 minutes.

  • Protection: Add Trityl chloride (Trt-Cl, 1.1 equiv, 11.0 mmol) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction by pouring it into ice water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine (5x) to rigorously remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford 4-Iodo-1-trityl-1H-imidazole-2-carbaldehyde.

Protocol B: Wittig Olefination (Synthesis of (Z)-2-Alkenyl-4-iodo-1-trityl-1H-imidazole)

Self-Validation Checkpoint: The formation of the ylide is visually confirmed by a distinct color change (typically a vibrant yellow or orange) upon the addition of base to the phosphonium salt suspension.

  • Ylide Generation: In a flame-dried Schlenk flask under argon, suspend the chosen alkyltriphenylphosphonium bromide (1.2 equiv, 6.0 mmol) in anhydrous THF (0.1 M). Cool the suspension to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv, 6.0 mmol) in one portion. Vent the evolved hydrogen gas. Stir at 0 °C for 30 minutes until the solution turns a deep, persistent yellow/orange, indicating complete ylide formation.

  • Coupling: Dissolve 4-Iodo-1-trityl-1H-imidazole-2-carbaldehyde (1.0 equiv, 5.0 mmol) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor complete consumption of the aldehyde via TLC.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the mixture with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude mixture will contain a significant amount of triphenylphosphine oxide (TPPO) byproduct. Purify via silica gel chromatography. Pro-tip: TPPO elutes very slowly; a non-polar solvent system will elute the desired alkene while leaving TPPO on the column.

Protocol C: Trityl Deprotection
  • Setup: Dissolve the purified Wittig product (1.0 equiv) in Dichloromethane (DCM, 0.1 M) and cool to 0 °C.

  • Cleavage: Add Trifluoroacetic acid (TFA, 10.0 equiv) dropwise. Stir the mixture at room temperature for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Redissolve the residue in EtOAc and carefully neutralize with saturated aqueous NaHCO₃ until gas evolution ceases.

  • Isolation: Separate the layers, extract the aqueous phase with EtOAc, dry the combined organics over Na₂SO₄, and concentrate to yield the deprotected 2-alkenyl-4-iodo-1H-imidazole, ready for downstream cross-coupling.

Sources

Method

Application Note: Derivatization of 4-Iodo-1H-imidazole-2-carbaldehyde for High-Throughput Biological Screening

Executive Summary & Scientific Rationale In modern drug discovery, the identification of privileged scaffolds that permit rapid, divergent functionalization is critical for building robust screening libraries. 4-Iodo-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In modern drug discovery, the identification of privileged scaffolds that permit rapid, divergent functionalization is critical for building robust screening libraries. 4-Iodo-1H-imidazole-2-carbaldehyde (CAS 82322-25-6) 1 stands out as a highly versatile, bifunctional building block. The imidazole core is ubiquitous in biologically active molecules, frequently utilized to mimic the hydrogen-bonding networks of natural purines and histidine residues.

For chemical biology and library synthesis, this specific compound offers two orthogonal reactive handles:

  • C2-Carbaldehyde: An electrophilic center primed for nucleophilic attack, ideal for Schiff base formation, reductive aminations, or Knoevenagel condensations.

  • C4-Iodide: A highly reactive halide handle tailored for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Heck couplings) 2.

This technical guide details the causal logic, sequential methodology, and self-validating protocols required to derivatize this scaffold into a diverse 2,4-disubstituted imidazole library suitable for high-throughput screening (HTS).

Orthogonal Derivatization Strategy

To successfully functionalize both the C2 and C4 positions without cross-reactivity, a strict operational sequence must be followed. The workflow below outlines the logical progression from the raw scaffold to the final screening library.

Workflow A 4-Iodo-1H-imidazole- 2-carbaldehyde B N1-Tritylation (Block Tautomerism) A->B TrCl, Et3N C C2-Reductive Amination (Introduce R1 Diversity) B->C R1-NH2, NaBH(OAc)3 D C4-Suzuki Coupling (Introduce R2 Diversity) C->D R2-B(OH)2, Pd cat. E Acidic Deprotection (Reveal Active Core) D->E TFA / DCM F High-Throughput Biological Screening E->F Formatting

Caption: Orthogonal derivatization workflow of 4-iodo-1H-imidazole-2-carbaldehyde for HTS libraries.

Mechanistic Insights & Causality

Designing a self-validating library synthesis requires understanding the why behind every chemical step:

  • The Causality of N1-Protection (Tautomerism Control): The free N-H of the imidazole ring undergoes rapid prototropic tautomerism, existing in a dynamic equilibrium between the 1H- and 3H-tautomers 3. This not only complicates structural characterization but also actively poisons palladium catalysts during downstream cross-coupling by forming stable, inactive Pd-N complexes 4. Protecting the N1 position with a bulky trityl (Tr) group locks the tautomeric state and provides steric shielding.

  • C2 vs. C4 Derivatization Sequence: The C2-aldehyde exists in a pH-dependent equilibrium with its gem-diol (hydrate) form in aqueous environments [[5]](). If palladium-catalyzed cross-coupling—which requires strong aqueous bases and high temperatures—is performed first, the aldehyde is highly prone to degradation or Cannizzaro-type side reactions. Therefore, the causal sequence dictates that the C2-aldehyde must be derivatized first (e.g., via reductive amination) to form a stable amine, followed by the C4-Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that researchers can visually or analytically confirm success at each stage before proceeding.

Protocol A: N1-Tritylation

Objective: Mask the acidic N-H to prevent catalyst poisoning.

  • Reaction: Dissolve 4-Iodo-1H-imidazole-2-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add triethylamine (Et₃N, 1.5 eq) followed by trityl chloride (TrCl, 1.1 eq) portion-wise 4.

  • Causality: Et₃N neutralizes the HCl byproduct, driving the nucleophilic attack of the imidazole nitrogen onto the trityl carbocation forward.

  • Self-Validation: The initial suspension will transition into a clear, homogeneous solution as the highly lipophilic tritylated product forms. TLC (Hexanes/EtOAc) will show a new, highly non-polar, UV-active spot.

Protocol B: C2-Reductive Amination

Objective: Introduce the first diversity element (R1) while stabilizing the C2 position.

  • Imine Formation: To a solution of the N-tritylated intermediate (1.0 eq) in 1,2-dichloroethane (DCE), add the desired primary amine (1.2 eq) and glacial acetic acid (0.1 eq). Stir at room temperature for 2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) and stir for 12 hours.

  • Causality: NaBH(OAc)₃ is specifically chosen over NaBH₄ because it is a mild reducing agent that selectively reduces the protonated iminium ion without prematurely reducing the unreacted starting aldehyde to an alcohol.

  • Self-Validation: Before adding the reducing agent, an LC-MS aliquot must show the intermediate imine mass (M-H₂O). Failure to observe this indicates steric hindrance from the chosen amine.

Protocol C: Microwave-Assisted C4-Suzuki-Miyaura Coupling

Objective: Introduce the second diversity element (R2) via C-C bond formation.

  • Preparation: In a microwave vial, combine the C2-derivatized intermediate (1.0 eq), an aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1).

  • Degassing (Critical): Evacuate and backfill the vessel with Argon three times. Add Pd(dppf)Cl₂ (0.05 eq) under a stream of Argon.

  • Reaction: Irradiate in a microwave reactor at 120 °C for 20 minutes 2.

  • Causality: The aqueous base (K₂CO₃) is required to form the reactive boronate complex, facilitating transmetalation.

  • Self-Validation: The reaction must remain a pale yellow/orange mixture. The rapid appearance of a black precipitate indicates oxygen ingress and catastrophic catalyst deactivation (Pd-black formation).

Protocol D: Global Deprotection & Formatting

Objective: Reveal the active N-H core for biological screening.

  • Reaction: Dissolve the coupled product in DCM. Add trifluoroacetic acid (TFA, 20% v/v) and triisopropylsilane (TIPS, 2.0 eq). Stir for 1 hour.

  • Causality: TFA protonates the trityl ether, releasing the stable trityl cation. TIPS acts as a hydride donor (scavenger) to trap the trityl cation, preventing it from re-alkylating the imidazole ring.

  • Self-Validation: Upon TFA addition, the solution will immediately turn bright yellow (the color of the trityl cation). As TIPS traps the cation, the solution will rapidly decolorize, confirming successful deprotection.

Quantitative Data Summary

The table below summarizes the expected analytical parameters and yields for the library synthesis workflow, allowing researchers to benchmark their results.

Reaction StepChemical TransformationTypical Yield (%)Key Analytical Marker (NMR / LC-MS)Critical Success Parameter
Step 1 N1-Tritylation85 - 95Appearance of 15H aromatic multiplet (~7.1-7.4 ppm)Strict anhydrous conditions
Step 2 Reductive Amination70 - 85Disappearance of aldehyde CHO singlet (~9.6 ppm)Pre-formation of the imine
Step 3 Suzuki Coupling65 - 90Disappearance of C-I isotope pattern in MSComplete solvent degassing
Step 4 Trityl Deprotection80 - 95Loss of Trityl signals; M+H shift in LC-MSAddition of TIPS scavenger

Biological Screening Applications

Upon completion of the synthesis and purification (typically via preparative HPLC), the diverse library of 2,4-disubstituted imidazoles is formatted into 384-well or 1536-well plates as 10 mM DMSO stock solutions.

Because the imidazole core mimics natural biological motifs, these libraries are highly prized in phenotypic and target-based screening:

  • Kinase Inhibition: The deprotected N-H and adjacent nitrogen atom act as a potent hinge-binding motif, mimicking the adenine ring of ATP to competitively inhibit kinase activity.

  • Antimicrobial & Antifungal Screening: Imidazole derivatives are well-documented disruptors of fungal cell membrane synthesis, specifically targeting metalloenzymes like lanosterol 14α-demethylase via coordination of the basic imidazole nitrogen to the active-site heme iron.

References

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives ResearchGate. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Iodo-1H-imidazole-2-carbaldehyde

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4-Iodo-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Iodo-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile synthetic intermediate. The inherent electronic properties of the imidazole ring, combined with the reactivity of the iodo and aldehyde functionalities, present unique challenges and opportunities in its synthesis.

This document provides an in-depth analysis of the strategic decisions involved, troubleshooting for common experimental hurdles, and detailed, field-proven protocols.

Strategic Planning: Choosing Your Synthetic Pathway

The synthesis of 4-Iodo-1H-imidazole-2-carbaldehyde is not a trivial one-step process. The two key transformations are the iodination at the C4 position and formylation at the C2 position. The order in which these steps are performed is the most critical strategic decision and will dictate the challenges you will likely encounter. We will analyze two primary synthetic routes.

Synthetic_Routes cluster_A Route A: Iodination First cluster_B Route B: Formylation First A_start Imidazole A_step1 4-Iodo-1H-imidazole A_start->A_step1 Iodination A_step2 N-Protected-4-iodo- 1H-imidazole A_step1->A_step2 N-Protection A_step3 N-Protected-4-iodo-1H- imidazole-2-carbaldehyde A_step2->A_step3 C2-Formylation (Lithiation) A_end 4-Iodo-1H-imidazole- 2-carbaldehyde A_step3->A_end Deprotection B_start Imidazole B_step1 N-Protected-1H-imidazole B_start->B_step1 N-Protection B_step2 N-Protected-1H-imidazole- 2-carbaldehyde B_step1->B_step2 C2-Formylation (Lithiation) B_step3 1H-imidazole- 2-carbaldehyde B_step2->B_step3 Deprotection B_end 4-Iodo-1H-imidazole- 2-carbaldehyde B_step3->B_end Iodination

Caption: Alternative synthetic pathways to the target molecule.

Route A: Iodination Followed by Formylation

This is often the more successful and logical approach. You first install the less-sensitive iodo group onto the electron-rich imidazole ring and then perform the more delicate formylation step.

  • Expertise & Experience: The initial iodination of imidazole is a well-established, high-yielding reaction. The primary challenge is achieving mono-selectivity at the C4/C5 position and avoiding the formation of di- and tri-iodinated byproducts.[1][2] The subsequent C2-formylation, typically via lithiation, requires rigorous anhydrous conditions. The most significant risk in this route is a potential lithium-halogen exchange at the C4 position during the C2-lithiation step, which can reduce yield.

Route B: Formylation Followed by Iodination

This route involves creating the imidazole-2-carbaldehyde intermediate first and then performing the iodination.

  • Expertise & Experience: The C2-formylation of a protected imidazole is a standard procedure.[3] However, the subsequent iodination step is challenging. The aldehyde group is electron-withdrawing, which deactivates the imidazole ring to electrophilic aromatic substitution. Standard iodination conditions used for imidazole itself will likely be sluggish or fail completely, requiring harsher conditions that can lead to decomposition or unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally recommended?

For most applications, Route A (Iodination first) is recommended. The iodination of the activated imidazole ring is more straightforward and higher yielding than the iodination of the deactivated imidazole-2-carbaldehyde ring. While Route A has its own critical step (the C2-lithiation in the presence of an iodine), managing anhydrous conditions and temperature is often more controllable than overcoming the electronic deactivation in Route B.

Q2: Why is an N-protecting group necessary for C2-formylation?

The N-H proton of the imidazole ring (pKa ≈ 14.5) is significantly more acidic than the C2-H proton (pKa ≈ 36). When using a strong base like n-butyllithium (n-BuLi) for C2-deprotonation, the base will preferentially abstract the N-H proton.[3] To direct the deprotonation to the C2 position, the nitrogen must first be "capped" with a protecting group that is stable to strong bases.

Q3: What is the best N-protecting group for this synthesis?

The Trityl (triphenylmethyl, Tr) group is an excellent choice.[4]

  • Expertise: It is bulky, which can offer some steric hindrance to protect the ring.

  • Trustworthiness: It is introduced under basic conditions and is very stable to organolithium reagents. Crucially, it is easily removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM or aqueous acetic acid) that are unlikely to affect the final product.[4]

Other groups like SEM [2-(trimethylsilyl)ethoxymethyl] are also effective but may require different deprotection conditions.[5]

Q4: In Route A, Step 1, how can I avoid the formation of 4,5-diiodo-1H-imidazole?

This is the most common issue in the initial iodination. The key is to control the stoichiometry and reaction conditions.

  • Causality: Imidazole is highly activated towards electrophilic substitution, and the first iodination can further activate the ring, leading to a second iodination. To disfavor this, a molar excess of the imidazole starting material relative to iodine (e.g., a 2:1 to 5:1 molar ratio of imidazole:I₂) is recommended.[1] The excess imidazole can be recovered from the filtrate after the product precipitates.[6]

  • Control: Maintaining a low temperature (0 °C) during the dropwise addition of the iodine solution is critical to moderate the reaction rate and improve selectivity.[1]

Q5: My C2-lithiation and formylation (Route A, Step 3) is giving a low yield. What are the common pitfalls?

This is the most technically demanding step. Success hinges on the complete exclusion of water and air.

  • Moisture: Organolithium reagents like n-BuLi react instantly with water. Ensure all glassware is flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen). The solvent (typically THF) must be anhydrous.

  • Temperature: The initial lithiation is often performed at low temperatures (e.g., -78 °C) to prevent side reactions.

  • Reagent Quality: Use a freshly titrated or newly purchased solution of n-BuLi. The concentration of older bottles can decrease over time.

  • Quenching: The addition of the formylating agent, typically anhydrous N,N-dimethylformamide (DMF), should also be done at low temperature before slowly warming the reaction.

Troubleshooting Guide

Problem EncounteredPotential Cause(s)Suggested Solutions & Scientific Rationale
Low or No Yield in Iodination Step 1. Poor Reagent Quality: Old or impure iodine or imidazole. 2. Suboptimal pH: Incorrect pH for product precipitation. 3. Iodine Sublimation: Loss of iodine if the reaction is run at too high a temperature.1. Use fresh, high-purity reagents. Verify the quality of your starting materials. 2. After the reaction, carefully adjust the pH to 7-8 with HCl to ensure complete precipitation of the 4-iodo-1H-imidazole product.[1] 3. Perform the reaction at 0 °C as recommended.[1]
Formation of Multiple Products (Di- and Tri-iodinated Imidazoles) 1. Incorrect Stoichiometry: Molar ratio of iodine to imidazole is too high. 2. High Reaction Temperature: Elevated temperatures favor multiple iodinations.1. Use a molar excess of imidazole to iodine (2:1 to 5:1 ratio). This statistically favors the mono-iodination of the more abundant starting material.[1] 2. Maintain strict temperature control at 0 °C, especially during the addition of the iodine solution.
Difficulty in Purifying 4-Iodo-1H-imidazole 1. Contamination with 4,5-diiodo-1H-imidazole: This common byproduct has different solubility properties. 2. Product "Oiling Out": Fails to crystallize due to impurities.1. Perform a hot filtration. The desired 4-iodo product is more soluble in a hot water/ethanol mixture than the di-iodo byproduct. Reflux the crude solid in this mixture and filter while hot; the di-iodo impurity will be removed on the filter paper.[1] 2. If the product oils out during recrystallization, try adding a seed crystal. If none is available, gently scratch the inside of the flask at the solvent line with a glass rod to create nucleation sites.
Low Yield in C2-Formylation (Lithiation) 1. Presence of Water/Air: Quenches the n-BuLi and the lithiated intermediate. 2. Incorrect Temperature: Side reactions can occur at higher temperatures. 3. Lithium-Halogen Exchange: n-BuLi may react with the C4-Iodo group instead of the C2-H.1. Trustworthiness: This is critical. Flame-dry all glassware under vacuum. Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone). Maintain a positive pressure of an inert gas (Argon/N₂) throughout. 2. Perform the lithiation at -78 °C (dry ice/acetone bath). Add the DMF quencher at this temperature before allowing the reaction to slowly warm. 3. This is an inherent risk. Using s-BuLi or t-BuLi at very low temperatures can sometimes favor proton abstraction over halogen exchange. Alternatively, starting from a 2-bromo-4-iodo-imidazole and performing a selective bromine-lithium exchange at C2 could be explored.[3][7]
Failed Iodination of Imidazole-2-carbaldehyde (Route B) 1. Ring Deactivation: The electron-withdrawing aldehyde group makes electrophilic substitution difficult.1. Standard I₂/NaOH conditions will likely be ineffective. A more powerful electrophilic iodinating agent may be required, such as I₂ with an oxidant or N-Iodosuccinimide (NIS) with a catalytic acid. However, this may lead to other side reactions and is generally why Route A is preferred.
Troubleshooting Workflow: Low Yield Diagnosis

Troubleshooting_Yield start Low Yield Observed step_check Which step failed? start->step_check iodination_node Iodination Step step_check->iodination_node Iodination formylation_node Formylation Step step_check->formylation_node Formylation iod_q1 TLC shows multiple spots? iodination_node->iod_q1 form_q1 Reaction turned yellow/brown after n-BuLi addition? formylation_node->form_q1 iod_a1_yes Over-iodination occurred. - Check stoichiometry (use excess imidazole). - Lower reaction temperature to 0°C. iod_q1->iod_a1_yes Yes iod_a1_no TLC shows mainly starting material. iod_q1->iod_a1_no No iod_q2 Reagents fresh? pH correct? iod_a1_no->iod_q2 iod_a2_no Use fresh reagents. Verify pH 7-8 for precipitation. iod_q2->iod_a2_no No form_a1_yes Successful lithiation likely. Problem may be with DMF quench or workup. form_q1->form_a1_yes Yes form_a1_no Lithiation failed. - Check for moisture/air leaks. - Use anhydrous solvents/reagents. - Verify n-BuLi concentration. form_q1->form_a1_no No form_q2 Mass spec shows loss of iodine? form_a1_yes->form_q2 form_a2_yes Lithium-Halogen exchange occurred. - Lower lithiation temperature. - Consider alternative lithium base (s-BuLi). form_q2->form_a2_yes Yes

Caption: A decision tree for diagnosing sources of low yield.

Experimental Protocols

The following protocols are based on established literature procedures and are intended as a guide. Always perform a thorough safety assessment before beginning any chemical synthesis.

Protocol 1: Synthesis of 4-Iodo-1H-imidazole

This protocol is adapted from a common direct iodination procedure.[1][2]

Materials:

  • Imidazole

  • Sodium Hydroxide (NaOH)

  • Sodium Iodide (NaI)

  • Iodine (I₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • Imidazole Solution: In a flask, dissolve NaOH (e.g., 24.0 g, 0.60 mol) in water (150 mL) and cool to room temperature. Add imidazole (e.g., 40.8 g, 0.60 mol) and stir until fully dissolved. Cool this solution to 0 °C in an ice-salt bath.

  • Iodine Solution: In a separate beaker, dissolve NaI (e.g., 33.8 g, 0.23 mol) in water (45 mL). Cool to room temperature, then add I₂ (e.g., 38.1 g, 0.15 mol) and stir until dissolved.

  • Reaction: Add the iodine solution dropwise to the cooled, stirring imidazole solution over 1 hour, ensuring the internal temperature remains at or below 0 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for 6 hours.

  • Work-up: Slowly add concentrated HCl to the reaction mixture to adjust the pH to 7-8. A white solid should precipitate.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The filtrate can be saturated with NaCl and extracted with ethyl acetate to recover unreacted imidazole.[1]

  • Purification: The crude solid can be purified by recrystallization, often involving a hot filtration from a water/ethanol mixture to remove 4,5-diiodo-1H-imidazole as described in the troubleshooting table.[1]

Protocol 2: N-Tritylation of 4-Iodo-1H-imidazole

This is a general procedure for the N-protection of an imidazole derivative.[4]

Materials:

  • 4-Iodo-1H-imidazole

  • Trityl Chloride (TrCl)

  • Triethylamine (Et₃N) or DIPEA

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve 4-iodo-1H-imidazole (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (Argon or N₂).

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add trityl chloride (1.1 eq) portion-wise to the stirring solution.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding deionized water. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-trityl protected product.

Protocol 3: C2-Formylation via Lithiation/DMF Quench

This protocol requires strict anhydrous and anaerobic conditions.

Materials:

  • N-Trityl-4-iodo-1H-imidazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • Dissolve N-trityl-4-iodo-1H-imidazole (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a thermometer and under a positive pressure of Argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stir the mixture at -78 °C for 1 hour. A color change (often to yellow or orange) typically indicates the formation of the lithiated species.

  • Add anhydrous DMF (1.5 eq) dropwise, again maintaining the temperature at -78 °C.

  • Stir at -78 °C for another hour, then allow the reaction to slowly warm to room temperature.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the protected 2-carbaldehyde.

Protocol 4: Deprotection of the N-Trityl Group

This is a mild acidic deprotection.[4]

Materials:

  • N-Trityl-4-iodo-1H-imidazole-2-carbaldehyde

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA) or 80% aqueous Acetic Acid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-trityl protected compound in DCM.

  • Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the mixture.

  • Stir at room temperature and monitor the deprotection by TLC (the triphenylmethanol byproduct is UV active). The reaction is usually complete within 1-2 hours.

  • Work-up: Carefully neutralize the reaction with saturated NaHCO₃ solution.

  • Extract with DCM, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The crude product can be purified by column chromatography or recrystallization to yield the final 4-Iodo-1H-imidazole-2-carbaldehyde.

References

  • Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline. RSC Publishing. Available at: [Link]

  • SYNTHESIS AND CHARACTERISATION OF SOME NEW IMIDAZOLE-2-CARBOXALDEHYDE IMINE BASE METAL (II) COMPLEXES AND THEIR ANTIMICROBIAL A. ijpcbs. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. SciSpace. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Publishing. Available at: [Link]

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. Available at: [Link]

  • An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. ResearchGate. Available at: [Link]

  • Reimer–Tiemann reaction. Wikipedia. Available at: [Link]

  • Formylation - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • The Reimer–Tiemann Reaction. ResearchGate. Available at: [Link]

  • Reimer Tiemann Reaction: Mechanism and application. Chemistry Notes. Available at: [Link]

  • Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange. PubMed. Available at: [Link]

  • 2 Protection of Functional Groups. Thieme Connect. Available at: [Link]

  • Exploring the Reimer-Tiemann Reaction: History and Scope. Wiley Online Library. Available at: [Link]

  • Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Organic Syntheses. Available at: [Link]

  • Reimer Tiemann Reaction Mechanism. BYJU'S. Available at: [Link]

  • A. Schall and O. Reiser The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne- sium compounds, rep. Thieme Connect. Available at: [Link]

  • Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. PMC. Available at: [Link]

  • Conversion of 4(5)‐iodo‐1H‐imidazole and yield of... ResearchGate. Available at: [Link]

  • Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • CN110938036A - Preparation method of 4-iodine-1H-imidazole. Google Patents.

Sources

Optimization

Technical Support Center: Purification of 4-Iodo-1H-imidazole-2-carbaldehyde

Welcome to the Technical Support Center for the isolation and purification of 4-Iodo-1H-imidazole-2-carbaldehyde (CAS: 82322-25-6). As a Senior Application Scientist, I have designed this guide to help researchers and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-Iodo-1H-imidazole-2-carbaldehyde (CAS: 82322-25-6). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific physicochemical challenges of this molecule.

Whether your synthetic route involves the formylation of protected 4-iodoimidazole[1] or the direct iodination of 1H-imidazole-2-carbaldehyde using reagents like N-iodosuccinimide (NIS)[2], the purification logic remains the same. This guide explains the causality behind each experimental choice to ensure a self-validating, high-yield workflow.

Purification Workflow

The following diagram maps the critical path from a crude reaction mixture to the isolated, high-purity product.

Purification A Crude Reaction Mixture (Synthesis via NIS/I2) B Na2S2O3 Quench (Reduces active iodine) A->B C Liquid-Liquid Extraction (EtOAc / Aqueous NaHCO3) B->C D Organic Phase (Product + Lipophilic Impurities) C->D Top Layer E Aqueous Phase (Salts + Succinimide) C->E Bottom Layer (Discard) F Silica Gel Chromatography (DCM:MeOH Gradient) D->F G Recrystallization (EtOAc / Hexane) F->G H Pure 4-Iodo-1H-imidazole- 2-carbaldehyde G->H

Fig 1: Step-by-step purification workflow for 4-Iodo-1H-imidazole-2-carbaldehyde.

Standardized Isolation Methodology

Do not treat purification as a passive filtration step; it is an active chemical separation relying on pKa, solubility, and stability.

Phase 1: Quenching and Phase Separation
  • Halogen Quench: To the crude reaction mixture, add 10 volumes of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: This instantly reduces unreacted electrophilic iodine (or residual NIS) to inert iodide, halting the reaction and preventing over-iodination (formation of 4,5-diiodo-1H-imidazole-2-carbaldehyde) during the concentration steps.

  • pH Adjustment: Slowly add saturated NaHCO₃ until the aqueous phase reaches pH 7.5–8.0.

    • Causality: Imidazoles are amphoteric. At highly acidic pH, the imidazole nitrogen protonates, making it water-soluble. At this slightly basic pH, the molecule remains in its neutral, organic-soluble state.

  • Extraction: Extract the aqueous layer three times with equal volumes of Ethyl Acetate (EtOAc).

  • Alkaline Wash: Wash the combined organic layers with mildly alkaline brine (pH ~8.5) three times.

    • Causality: If NIS was used, the byproduct succinimide (pKa ~9.5) will ionize and partition into the aqueous phase, while the target iodoimidazole remains in the organic layer[2].

Phase 2: Isolation and Polishing
  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter and evaporate the solvent under reduced pressure.

    • Critical Rule: Maintain the water bath below 40°C and shield the flask from direct light. Imidazole-2-carboxaldehydes are known 3 upon UV-VIS absorption, initiating radical degradation cycles[3].

  • Chromatography: Load the crude residue onto a silica gel column. Elute using a gradient of 100% Dichloromethane (DCM) transitioning to DCM:Methanol (95:5).

  • Recrystallization (Optional but Recommended): For >99% purity, dissolve the concentrated fractions in a minimum amount of warm EtOAc and slowly add Hexane until turbidity appears. Cool to 4°C to induce crystallization.

Troubleshooting & FAQs

Q1: Why is my product co-eluting with 4,5-diiodo-1H-imidazole-2-carbaldehyde during silica gel chromatography? A: The mono- and di-iodinated species share similar hydrogen-bonding profiles due to the aldehyde and imidazole N-H. However, the di-iodo byproduct is significantly more lipophilic. If you observe co-elution, your solvent system is too polar. Switch to a highly resolving gradient of DCM to DCM:MeOH (98:2). Avoid exceeding 5% Methanol; the strong hydrogen-bond accepting nature of MeOH will disrupt silica interactions and cause both species to migrate together at the solvent front.

Q2: My isolated yield is low, and the product streaks heavily on the TLC plate. How do I fix this? A: Imidazoles streak on standard acidic silica gel due to strong hydrogen bonding and the basicity of the non-protonated nitrogen. To correct this, pre-treat your silica gel by flushing the column with 1% Triethylamine (TEA) in DCM before loading your sample. This neutralizes the acidic silanol groups, resulting in sharp, distinct elution bands.

Q3: Why did my purified product turn dark brown during storage? A: This is a classic symptom of photo-oxidation. As established in 4, imidazole-2-carboxaldehydes are highly photoreactive[4]. Furthermore, trace amounts of unquenched iodine can cause oxidative browning. Always store the final purified solid in an amber vial, backfilled with inert gas (Argon/N₂), at -20°C.

Q4: Can I use recrystallization instead of column chromatography to save time? A: Yes, but only if your primary impurity is unreacted starting material. 4-Iodo-1H-imidazole-2-carbaldehyde crystallizes beautifully from EtOAc/Hexane. However, the di-iodinated impurity tends to co-crystallize within the same lattice. If LC-MS indicates the di-iodo species is present in >5% abundance, chromatography is mandatory.

Quantitative Data Summary

Use the following parameters to monitor your purification efficiency and validate your fractions.

ParameterValueChromatographic & Purification Relevance
Molecular Weight 221.98 g/mol Essential for LC-MS monitoring (ESI+ m/z 222.9 [M+H]⁺).
Retention Factor (Rf) ~0.35Measured in DCM:MeOH (95:5) on standard TLC silica gel. The di-iodo impurity runs higher (Rf ~0.50).
Solubility Profile High in EtOAc, MeOH, DMSODictates liquid-liquid extraction (EtOAc/H₂O) efficiency and recrystallization solvent choice.
Photosensitivity High (UV-VIS active)Requires light-protected handling to prevent radical degradation and triplet state formation[3].

References

  • Tropospheric Aqueous-Phase Chemistry: Kinetics, Mechanisms, and Its Coupling to a Changing Gas Phase Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Halogen activation and radical cycling initiated by imidazole-2-carboxaldehyde photochemistry Source: ResearchGate URL:[Link]

  • TRITYLIMIDAZOLE-4-CARBOXALDEHYDE (Synthesis and Formylation of Iodoimidazoles) Source: Organic Preparations and Procedures International (Taylor & Francis) URL:[Link]

Sources

Troubleshooting

"byproducts in 4-Iodo-1H-imidazole-2-carbaldehyde synthesis"

Welcome to the Technical Support Center for the synthesis of 4-Iodo-1H-imidazole-2-carbaldehyde (CAS: 82322-25-6). As a Senior Application Scientist, I have designed this guide specifically for drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Iodo-1H-imidazole-2-carbaldehyde (CAS: 82322-25-6). As a Senior Application Scientist, I have designed this guide specifically for drug development professionals and synthetic chemists who require high-purity imidazole building blocks.

Synthesizing halogenated imidazole-carbaldehydes presents a unique mechanistic challenge: balancing the high nucleophilicity of the imidazole ring with the oxidative susceptibility of the formyl group. This guide deconstructs the causality behind common byproducts, provides self-validating experimental protocols, and offers targeted troubleshooting to ensure reproducible, high-yield syntheses.

Part 1: Mechanistic Pathways & Byproduct Causality

The synthesis of 4-iodo-1H-imidazole-2-carbaldehyde is typically achieved via two primary routes, each with its own distinct byproduct profile:

  • Direct Electrophilic Iodination: Utilizing molecular iodine (I₂) in an alkaline aqueous medium.

  • Halogen-Metal Exchange (Formylation): Utilizing a protected 4,5-diiodoimidazole, selective lithiation, and subsequent DMF quench.

Visualization of Synthesis Workflows and Byproduct Divergence

SynthesisPathways StartA 1H-imidazole-2-carbaldehyde ReagentA I2, NaOH, H2O (Direct Iodination) StartA->ReagentA Target 4-Iodo-1H-imidazole-2-carbaldehyde (Target Product) ReagentA->Target Controlled Stoichiometry & Temp (0°C) ByproductA1 4,5-Diiodo-1H-imidazole-2-carbaldehyde (Over-iodination) ReagentA->ByproductA1 Excess I2 ByproductA2 Imidazole-2-carboxylic acid (Oxidation Byproduct) ReagentA->ByproductA2 Excess Base/Time StartB Protected 4,5-Diiodoimidazole ReagentB 1. n-BuLi (-78°C) 2. DMF (Halogen-Metal Exchange) StartB->ReagentB ReagentB->Target Selective Lithiation & Strict -78°C ByproductB1 Regioisomers & Des-iodo products (Scrambling/Quench) ReagentB->ByproductB1 Temp > -78°C

Fig 1: Reaction pathways and byproduct origins in 4-Iodo-1H-imidazole-2-carbaldehyde synthesis.

The "Why" Behind the Byproducts
  • Over-Iodination (Direct Route): The imidazole ring is highly nucleophilic. While the C-2 formyl group is electron-withdrawing, the C-4 and C-5 positions remain susceptible to electrophilic attack. Excess iodine or elevated temperatures provide the activation energy required for a second iodination event, yielding 4,5-diiodo-1H-imidazole-2-carbaldehyde[1].

  • Aldehyde Oxidation (Direct Route): Molecular iodine in sodium hydroxide generates sodium hypoiodite (NaOI), which acts as a mild oxidant. Prolonged exposure oxidizes the C-2 carbaldehyde to imidazole-2-carboxylic acid[2].

  • Regioisomer Scrambling (Lithiation Route): Halogen-metal exchange using n-BuLi at temperatures warmer than -78 °C allows for the rapid equilibration of the imidazolyl-lithium species. This thermodynamic scrambling leads to a mixture of 4-iodo and 5-iodo formylated regioisomers[3].

Part 2: Self-Validating Experimental Protocols

Protocol A: Direct Regioselective Iodination

This protocol is engineered with built-in kinetic controls to suppress both over-iodination and oxidation.

Step 1: Substrate Preparation & Thermal Control Dissolve 1H-imidazole-2-carbaldehyde (1.0 equiv) in a 2M NaOH aqueous solution. Cool the reaction vessel to exactly 0 °C using an ice-water bath.

  • Causality: The low temperature thermodynamically suppresses the oxidation of the delicate aldehyde moiety.

Step 2: Electrophile Generation & Addition In a separate vessel, prepare a solution of I₂ (1.05 equiv) and KI (2.0 equiv) in water. Add this dropwise to the imidazole solution over 30–45 minutes, maintaining the internal temperature strictly at 0 °C.

  • Causality: KI increases the solubility of I₂ by forming the triiodide complex (KI₃). This ensures a homogeneous distribution of the electrophile, preventing localized high concentrations that drive di-iodination[4].

Step 3: Reaction Monitoring (Self-Validation) Stir for exactly 2 hours at 0 °C. Monitor via TLC (Eluent: EtOAc/Hexane 1:1).

  • Validation: The reaction is complete when the starting material spot disappears. Do not extend the reaction time , as the generated NaOI will begin oxidizing the product to the carboxylic acid.

Step 4: Kinetic Quenching Immediately add a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution until the characteristic brown/yellow color of the iodine completely dissipates into a colorless/pale mixture.

  • Validation & Causality: The visual color change confirms that thiosulfate has successfully reduced all unreacted I₂ and oxidative NaOI back to inert iodide (I⁻), instantly halting both over-iodination and oxidation pathways[2].

Step 5: Isolation & Purification Adjust the pH to 7.0–7.5 using 1M HCl to precipitate the crude product. Filter and wash with cold water. To remove trace 4,5-diiodo byproducts, recrystallize from a hot ethanol/water mixture. The di-iodinated byproduct is less soluble and can be removed via hot filtration before the target product crystallizes upon cooling[1].

Part 3: Quantitative Optimization Metrics

The following tables summarize the critical parameters required to maintain the delicate balance between product formation and byproduct generation.

Table 1: Control Metrics for the Direct Iodination Route

ParameterTarget ConditionByproduct Trigger ConditionCausality / Consequence
Iodine Stoichiometry 1.0 – 1.05 equiv> 1.1 equivExcess electrophile drives the second iodination, yielding the 4,5-diiodo byproduct.
Internal Temperature 0 °C> 10 °CExcess thermal energy accelerates both over-iodination and aldehyde oxidation.
Reaction Time 2 hours> 4 hoursProlonged exposure to NaOI oxidizes the formyl group to a carboxylic acid.
Quenching Agent 10% Na₂S₂O₃None / Water onlyFails to neutralize active iodine species, allowing side reactions to proceed during workup.

Table 2: Control Metrics for the Halogen-Metal Exchange Route

ParameterTarget ConditionByproduct Trigger ConditionCausality / Consequence
Lithiation Temp -78 °C> -60 °CImidazolyl-lithium species undergo rapid isomerization, yielding difficult-to-separate regioisomers.
Equivalents of n-BuLi 1.0 equiv> 1.1 equivExcess base leads to double dehalogenation or direct nucleophilic attack on the DMF quench.

Part 4: Troubleshooting FAQs

Q1: My product mixture contains over 20% of 4,5-diiodo-1H-imidazole-2-carbaldehyde. How can I suppress this? A: Over-iodination is a kinetic failure. Ensure your I₂ stoichiometry strictly does not exceed 1.05 equivalents. Verify that your iodine addition rate is sufficiently slow (dropwise over 45 mins) and that the internal temperature never exceeds 0 °C. If diiodination persists, invert the stoichiometry: use an excess of the starting imidazole (e.g., 1.5 equiv) relative to iodine. The unreacted starting material is highly soluble in acidic water and can be easily recovered during the workup phase[4].

Q2: I am losing yield to a highly polar baseline spot on my TLC. What is it, and how do I fix it? A: This baseline spot is imidazole-2-carboxylic acid. It forms when the aldehyde group is oxidized by hypoiodite (I-O⁻), which is generated in situ when iodine reacts with sodium hydroxide. To mitigate this, strictly limit the reaction time to 2 hours, maintain the temperature at 0 °C, and quench immediately with sodium thiosulfate the moment TLC indicates the starting material is consumed[2].

Q3: When using the halogen-metal exchange route on a protected 4,5-diiodoimidazole, I get a mixture of formylated regioisomers. Why? A: Imidazolyl-lithium species are highly prone to rapid thermodynamic isomerization. If your reaction temperature rises above -78 °C before the addition of the DMF electrophile, the lithium will scramble between the C-4 and C-5 positions. Ensure your cooling bath is properly maintained with dry ice/acetone, allow sufficient time for the internal temperature to equilibrate, and pre-cool the DMF before addition[3].

Q4: How do I efficiently separate the mono-iodinated product from the di-iodinated byproduct? A: 4,5-diiodo-1H-imidazole derivatives exhibit significantly lower solubility in polar protic solvents compared to their mono-iodinated counterparts due to increased molecular weight and disrupted hydrogen bonding networks. Recrystallization from a hot ethanol/water mixture is highly effective; the di-iodinated byproduct will remain insoluble or crystallize out immediately, allowing for separation via hot filtration[1].

References

  • Benchchem. Technical Support Center: Optimizing the Synthesis of 4-iodo-1H-imidazole. 1

  • Benchchem. Application Notes and Protocols for the Synthesis of 4-Iodo-1H-Imidazole from Imidazole. 4

  • ACS Omega. Polysubstituted Imidazoles as LysoTracker Molecules: Their Synthesis via Iodine/H2O and Cell-Imaging Studies. 2

  • Molaid. 1-<(benzyloxy)methyl>-4-iodoimidazole-2-carboxaldehyde | 134420-46-5. 3

Sources

Optimization

"troubleshooting low yield in the formylation of 4-iodo-1H-imidazole"

An in-depth guide to overcoming common challenges in the synthesis of 4-iodo-1H-imidazole-5-carbaldehyde. Welcome to the Technical Support Center for troubleshooting the formylation of 4-iodo-1H-imidazole.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to overcoming common challenges in the synthesis of 4-iodo-1H-imidazole-5-carbaldehyde.

Welcome to the Technical Support Center for troubleshooting the formylation of 4-iodo-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this critical synthetic step. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to help you navigate the complexities of this reaction.

The Vilsmeier-Haack reaction is a cornerstone method for formylating electron-rich heterocycles like 4-iodo-1H-imidazole.[1][2][3] However, its success is highly sensitive to substrate quality, reagent integrity, and precise control over reaction conditions. This guide provides a structured, question-and-answer-based approach to diagnose and resolve common experimental issues.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses the most frequent and critical problems encountered during the formylation of 4-iodo-1H-imidazole.

Q1: My reaction has failed or the yield of 4-iodo-1H-imidazole-5-carbaldehyde is consistently low. What are the primary causes?

This is the most common issue, and it can stem from several factors, from reagent preparation to reaction work-up. A systematic diagnosis is key.

Potential Cause 1: Inactive or Decomposed Vilsmeier Reagent

The Vilsmeier reagent (a chloroiminium salt) is the electrophile in this reaction.[3][4] It is highly moisture-sensitive and its successful formation is paramount.

  • Expert Insight: The reaction between N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is exothermic and must be performed under strictly anhydrous conditions.[4][5] Any moisture will rapidly decompose the POCl₃ and the Vilsmeier reagent, leading to complete reaction failure.

  • Symptoms:

    • No consumption of starting material observed on Thin Layer Chromatography (TLC).

    • The reaction mixture does not exhibit the characteristic color change or slight warming upon Vilsmeier reagent formation.

  • Solutions:

    • Ensure Anhydrous Conditions: Flame-dry all glassware and allow it to cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous grade DMF and fresh, high-purity POCl₃.[4][5]

    • Controlled Reagent Preparation: Prepare the Vilsmeier reagent in situ by adding POCl₃ dropwise to ice-cold (0-5 °C) anhydrous DMF with vigorous stirring.[4]

    • Immediate Use: Use the freshly prepared reagent immediately for the formylation step.

Potential Cause 2: Poor Quality or Degraded Starting Material

The stability of 4-iodo-1H-imidazole can be a contributing factor.

  • Expert Insight: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodo-substituted compounds more susceptible to degradation, particularly by light.[6] The compound is also reported to be air-sensitive.[7]

  • Symptoms:

    • The starting material is discolored (e.g., yellow or brown instead of off-white).

    • Inconsistent results even with rigorously controlled reaction conditions.

  • Solutions:

    • Verify Purity: Check the purity of your 4-iodo-1H-imidazole by NMR or melting point (typically 137-138 °C)[8].

    • Purify if Necessary: If impurities are suspected, recrystallize the starting material. Common solvent systems include isopropanol/n-hexane or ethyl acetate/n-hexane.[9][10]

    • Proper Storage: Store 4-iodo-1H-imidazole in a cool, dark place (refrigeration at 0-8 °C is recommended) under an inert atmosphere to prevent degradation.[7][11][12]

Potential Cause 3: Suboptimal Reaction Conditions

Temperature and reaction time are critical variables that must be optimized.

  • Expert Insight: The Vilsmeier-Haack is a milder formylation compared to Friedel-Crafts acylation, as the Vilsmeier reagent is a weaker electrophile.[1] Therefore, while the initial addition should be at low temperature, heating is often required to drive the reaction to completion, especially with moderately activated substrates.[4][13]

  • Symptoms:

    • Reaction stalls, with significant starting material remaining after several hours at room temperature.

    • Formation of dark, tarry substances, indicating decomposition at high temperatures.

  • Solutions:

    • Temperature Control: After adding the substrate solution to the Vilsmeier reagent at 0-5 °C, allow the reaction to warm to room temperature. Then, gently heat the reaction (e.g., to 60-80 °C) and monitor its progress closely by TLC.[4][5]

    • Stoichiometry: For less reactive substrates, using a slight excess of the Vilsmeier reagent (e.g., 1.5-2.0 equivalents) can improve conversion.

Potential Cause 4: Product Decomposition During Work-up

The desired aldehyde product can be sensitive to the work-up conditions.

  • Expert Insight: The work-up involves quenching the reactive mixture, typically with ice, which is a highly exothermic process. This is followed by neutralization. The product can be lost or degraded if this is not done carefully.

  • Symptoms:

    • A promising TLC result from the crude reaction mixture, but very low yield after extraction and purification.

  • Solutions:

    • Controlled Quenching: Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice.[4] This helps to dissipate the heat effectively.

    • Careful Neutralization: Neutralize the acidic solution slowly with a mild base like saturated sodium bicarbonate or sodium acetate solution until the pH is ~7-8.[4][5] Avoid using strong bases or allowing the temperature to rise significantly.

Troubleshooting Workflow Diagram```dot

G start Low or No Yield Observed reagent_check Is the Vilsmeier Reagent Active? start->reagent_check sm_check Is Starting Material (SM) Pure? reagent_check->sm_check Yes reagent_sol Solution: - Use anhydrous solvents/reagents. - Prepare reagent at 0-5°C. - Use fresh POCl₃. reagent_check->reagent_sol No conditions_check Are Reaction Conditions Optimal? sm_check->conditions_check Yes sm_sol Solution: - Check SM purity (NMR, MP). - Recrystallize if needed. - Store properly (cool, dark, inert atm). sm_check->sm_sol No workup_check Is Work-up Procedure Correct? conditions_check->workup_check Yes conditions_sol Solution: - Monitor by TLC. - Increase temperature gradually (e.g., 60-80°C). - Optimize reagent stoichiometry. conditions_check->conditions_sol No workup_sol Solution: - Quench slowly onto crushed ice. - Neutralize carefully with mild base. - Perform extractions promptly. workup_check->workup_sol No end_node Yield Improved workup_check->end_node Yes reagent_sol->end_node sm_sol->end_node conditions_sol->end_node workup_sol->end_node

Caption: General mechanism for the Vilsmeier-Haack formylation.

Q2: Are there alternative methods for formylating 4-iodo-1H-imidazole?

Yes, other methods exist, though they come with their own challenges.

  • Formylation via Lithiation: This involves deprotonating the imidazole ring with a strong organometallic base (like n-BuLi) followed by quenching with a formylating agent like DMF. [14][15] * Challenge: For 1H-imidazoles, the acidic N-H proton will be abstracted first. Therefore, the nitrogen must be protected with a suitable group (e.g., SEM, Trityl) before lithiation can occur regioselectively at a carbon position. This adds extra steps to the synthesis.

  • Duff Reaction or Reimer-Tiemann Reaction: These are classic methods for formylating phenols and other highly activated rings. However, they typically require harsh conditions and often give lower yields and poorer regioselectivity with heterocyclic substrates compared to the Vilsmeier-Haack reaction.

Q3: What is the expected regioselectivity, and why does formylation occur at the C5 position?

For 4-iodo-1H-imidazole, formylation is expected to occur predominantly at the C5 position.

  • Electronic Effects: The imidazole ring is electron-rich and amphoteric. [16]The two nitrogen atoms influence the electron density of the ring carbons. In the 1H-tautomer, the C5 position is the most electron-rich and thus the most nucleophilic site for electrophilic attack.

  • Steric Hindrance: The C5 position is sterically unhindered, further favoring attack at this site over the more sterically crowded C2 position (between the two nitrogen atoms).

Experimental Protocols & Data

Protocol: Vilsmeier-Haack Formylation of 4-Iodo-1H-imidazole

This protocol is a general guideline and may require optimization. [4] Materials & Equipment:

  • Flame-dried, two-neck round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Addition funnel

  • 4-iodo-1H-imidazole (high purity)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃, fresh)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a flame-dried flask under an inert atmosphere, add anhydrous DMF (3.0 eq).

    • Cool the flask to 0-5 °C in an ice bath.

    • Slowly add POCl₃ (1.5 eq) dropwise via syringe or addition funnel with vigorous stirring. Maintain the temperature below 10 °C.

    • Stir the mixture at 0-5 °C for 30-60 minutes. The solution may become a pale yellow solid or thick slurry.

  • Substrate Addition:

    • Dissolve 4-iodo-1H-imidazole (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to 60-70 °C and monitor its progress by TLC (e.g., using 10% MeOH in DCM).

    • Continue heating until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • In a separate large beaker, prepare a vigorously stirred slurry of crushed ice.

    • Slowly and carefully pour the reaction mixture onto the crushed ice.

    • Once the quench is complete, slowly add saturated NaHCO₃ solution until the pH of the aqueous mixture is 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography or recrystallization to obtain pure 4-iodo-1H-imidazole-5-carbaldehyde.

Table 1: Influence of Reaction Conditions on Formylation
ParameterCondition A (Mild)Condition B (Forced)Expected Outcome
Temperature 25 °C70 °CCondition B is often necessary for good conversion. [4][5]
POCl₃ (eq.) 1.1 eq.1.5 - 2.0 eq.A larger excess (Condition B) may improve yield if the reaction is sluggish.
Reaction Time 12 h4 hHigher temperatures lead to shorter reaction times.
Potential Issue Incomplete conversionIncreased risk of decomposition/tarring. [5]

References

  • Jagadeesha, G. S., et al. (2022). Microwave-Assisted, Metal-Free, Chemoselective N-Formylation of Amines using 2-Formyl-1,3-dimethyl-1H-imidazol-3-ium Iodide and In Situ Synthesis of Benzimidazole and Isocyanides. SynOpen, 6, 132–140. Available at: [Link]

  • El Borai, M., et al. Synthesis of New Formyl Halo N-methylimidazole Derivatives. Journal of Chemical Research. Available at: [Link]

  • Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Org. Synth. 2021, 98, 171-193. Available at: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Journal of Heterocyclic Chemistry. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Available at: [Link]

  • Science of Synthesis. (2002). Product Class 3: Imidazoles. Available at: [Link]

  • Google Patents. (2020). CN110938036A - Preparation method of 4-iodine-1H-imidazole.
  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 4-Iodo-1H-imidazole-2-carbaldehyde

Welcome to the Technical Support Center for the purification of 4-Iodo-1H-imidazole-2-carbaldehyde (CAS: 82322-25-6) . This guide is designed for research scientists and drug development professionals who require high-pu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4-Iodo-1H-imidazole-2-carbaldehyde (CAS: 82322-25-6) . This guide is designed for research scientists and drug development professionals who require high-purity halogenated imidazole intermediates for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or active pharmaceutical ingredient (API) synthesis[1].

Unlike rigid standard operating procedures, this guide focuses on the thermodynamic and mechanistic principles of crystallization, empowering you to adapt the protocol to varying impurity profiles.

Mechanistic Principles of Purification (E-E-A-T)

The purification of 4-Iodo-1H-imidazole-2-carbaldehyde presents unique challenges due to its dual-natured molecular structure. The molecule possesses a highly polar, hydrogen-bonding capable 1H-imidazole-2-carbaldehyde core, contrasted by a heavy, lipophilic, and highly polarizable iodine atom at the 4-position.

Causality in Solvent Selection: A single-solvent system often fails here because solvents polar enough to dissolve the imidazole core at room temperature (like methanol or DMSO) will not achieve the supersaturation required for crystallization upon cooling. Conversely, non-polar solvents (like hexanes) will not dissolve the compound even at boiling temperatures.

Therefore, a binary mixed-solvent system is required[2]. We utilize a "good solvent" (e.g., Isopropanol or Ethanol) to disrupt intermolecular hydrogen bonds and fully solvate the molecule at elevated temperatures, paired with an "anti-solvent" (e.g., n-Hexane or Water) to lower the dielectric constant of the medium, forcing the hydrophobic iodine-bearing domains to aggregate and initiate crystal nucleation as the temperature drops[3],[4].

Quantitative Data: Solvent System Optimization

The following table summarizes field-validated solvent systems for halogenated imidazole-carboxaldehydes to help you select the optimal matrix based on your crude purity and available resources[5],[2],[4].

Solvent System (Good / Anti-Solvent)Optimal Volume Ratio (v/v)Crude:Solvent RatioExpected RecoveryPrimary Impurity Removed
Isopropanol / n-Hexane 1 : 31 g : 15 mL75 - 82%Non-polar organic byproducts
Ethanol / Water 1 : 1.51 g : 10 mL65 - 70%Inorganic salts, polar degradants
Ethyl Acetate / Heptane 1 : 21 g : 20 mL70 - 78%Unreacted starting materials

Step-by-Step Experimental Protocol

This protocol utilizes the Isopropanol / n-Hexane binary system, which provides the best balance of yield and purity while minimizing the risk of aldehyde hydration or oxidation[2].

Step 1: Initial Solvation

  • Place 1.0 g of crude 4-Iodo-1H-imidazole-2-carbaldehyde in a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add 3.0 mL of Isopropanol (IPA).

  • Heat the suspension gently on a hotplate to a mild reflux (approx. 80 °C) until the solid is completely dissolved. Mechanistic note: Do not exceed 85 °C to prevent thermal degradation of the aldehyde group.

Step 2: Anti-Solvent Addition 4. While maintaining the solution at a near-boil, begin adding hot n-Hexane (approx. 65 °C) dropwise using a glass Pasteur pipette. 5. Continue adding n-Hexane until the solution becomes slightly cloudy (the "cloud point"). This indicates that the solution is saturated at the boiling point. 6. Add 1-2 drops of hot IPA just until the solution turns clear again.

Step 3: Controlled Nucleation & Cooling 7. Remove the flask from the heat source. Remove the stir bar to prevent mechanical fracturing of the forming crystals. 8. Allow the flask to cool undisturbed to room temperature (20-25 °C) over 45-60 minutes. Mechanistic note: Slow cooling ensures the formation of a highly ordered crystal lattice, excluding impurities from the matrix. 9. Once at room temperature, transfer the flask to an ice-water bath (0-5 °C) for 30 minutes to maximize the yield by driving the equilibrium toward the solid phase.

Step 4: Isolation 10. Collect the crystals via vacuum filtration using a Büchner funnel. 11. Wash the filter cake with 5 mL of ice-cold n-Hexane to remove residual mother liquor. 12. Dry the crystals under high vacuum at 40 °C for 4 hours.

Workflow & Troubleshooting Visualization

RecrystallizationWorkflow Start Crude 4-Iodo-1H-imidazole- 2-carbaldehyde Dissolve Dissolve in minimal hot Isopropanol Start->Dissolve AddAnti Add hot n-Hexane dropwise to cloud point Dissolve->AddAnti Cooling Cool slowly to RT, then transfer to ice bath AddAnti->Cooling Issue1 Issue: Oiling Out (Liquid separates) Cooling->Issue1 Phase Separation Issue2 Issue: No Crystals (Remains clear) Cooling->Issue2 Supersaturation Success Pure Crystals Isolated via Vacuum Filtration Cooling->Success Nucleation Occurs Fix1 Reheat, add 10% more IPA, cool at a slower rate Issue1->Fix1 Fix1->Cooling Fix2 Scratch inner glass, add seed crystal Issue2->Fix2 Fix2->Cooling

Decision tree for 4-Iodo-1H-imidazole-2-carbaldehyde recrystallization and troubleshooting.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a dense liquid layer at the bottom) instead of crystallizing. How do I fix this? A1: "Oiling out" occurs when the melting point of the solute-impurity mixture is lower than the temperature at which the compound reaches saturation in the solvent[2]. The iodine substituent heavily influences the polarizability of the molecule, making it prone to forming supercooled liquids. Resolution: Reheat the mixture until the oil dissolves completely. Add 10-15% more of the "good solvent" (Isopropanol) to lower the saturation temperature, ensuring that when the compound finally crashes out of solution, the ambient temperature is well below its melting point. Allow the flask to cool much more slowly (e.g., by insulating it in a cotton-lined beaker)[2].

Q2: The solution has been sitting in the ice bath for an hour, but no crystals have formed. What went wrong? A2: You have likely created a highly stable supersaturated solution. The kinetic barrier for initial crystal nucleation has not been overcome[2]. Resolution: Take a glass stirring rod and vigorously scratch the inside of the glass flask below the liquid level. The micro-abrasions create high-energy nucleation sites. Alternatively, if you have a previously purified batch, drop a single microscopic "seed crystal" into the cold solution to act as a structural template[2].

Q3: Can I use an Ethanol/Water system instead of Isopropanol/Hexane? A3: Yes, Ethanol/Water is a highly effective, environmentally friendly alternative commonly used for imidazole-carboxaldehydes[5],[4]. However, there is a caveat: the aldehyde group is susceptible to forming a hydrate (gem-diol) in the presence of hot water, which can complicate downstream NMR characterization. If using Ethanol/Water, minimize the time the compound spends at reflux and ensure rigorous vacuum drying post-filtration to reverse any transient hydration[3].

Q4: My recovered crystals are slightly yellow/brown instead of white. Is the compound degrading? A4: Halogenated imidazoles, particularly iodinated ones, are sensitive to photo-oxidation and prolonged exposure to air, which can liberate trace amounts of free iodine ( I2​ ), causing a yellow/brown tint[1]. Resolution: If color persists, perform a hot filtration step. Dissolve the crude in hot Isopropanol, add 5% (w/w) activated charcoal, boil for 2 minutes, and filter hot through a pad of Celite before adding the n-Hexane anti-solvent. Store the final purified product in an amber vial under an argon or nitrogen atmosphere.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to HPLC Purity Validation of 4-Iodo-1H-imidazole-2-carbaldehyde

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Methodology Comparison & Validation Guide Introduction: The Analytical Challenge 4-Iodo-1H-imidazole-2-carbaldehyde (CAS: 823...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Methodology Comparison & Validation Guide

Introduction: The Analytical Challenge

4-Iodo-1H-imidazole-2-carbaldehyde (CAS: 82322-25-6) [1] [3] is a highly reactive, bifunctional intermediate widely utilized in the synthesis of kinase inhibitors and other biologically active pharmaceutical ingredients (APIs). Because both the aldehyde and the iodo groups are prime targets for downstream cross-coupling (e.g., Suzuki, Sonogashira) and reductive amination reactions, the purity of this starting material is non-negotiable.

From an analytical perspective, validating the purity of this compound presents two distinct chromatographic challenges:

  • Silanol Interactions: The basic imidazole nitrogen (pKa ~7.0) interacts strongly with residual acidic silanols on standard silica supports, leading to severe peak tailing.

  • Critical Pair Resolution: Differentiating the target compound from its synthetic precursors or byproducts—specifically the dehalogenated (des-iodo) and di-iodo impurities. Because the hydrophobic difference between a proton and an iodine atom is marginal within a highly polar heterocycle, traditional reverse-phase methods often fail to achieve baseline resolution.

This guide objectively compares three High-Performance Liquid Chromatography (HPLC) column chemistries to establish a robust, self-validating methodology compliant with ICH Q2(R1) guidelines [1].

Mechanistic Column Comparison: Beyond Hydrophobicity

As a Senior Application Scientist, I frequently see methods fail during transfer because they rely solely on standard C18 columns. While C18 is the workhorse of the analytical lab, it relies exclusively on hydrophobic dispersion forces. When separating 4-iodo-1H-imidazole-2-carbaldehyde from its des-iodo counterpart, C18 often yields co-elution (Resolution, Rs < 1.5).

To achieve true specificity, we must exploit orthogonal retention mechanisms:

  • Alternative 1: Phenyl-Hexyl. This phase introduces π−π interactions. The phenyl ring of the stationary phase interacts with the delocalized π -electrons of the imidazole ring, offering a slight improvement in selectivity over C18.

  • Alternative 2: Pentafluorophenyl (PFP). This is the optimal choice for halogenated aromatics and heterocycles. The highly electronegative fluorine atoms on the PFP ring create a strongly electron-deficient cavity. This allows for π−π interactions, dipole-dipole interactions, and critically, halogen bonding [2]. The PFP phase interacts directly with the polarizable electron cloud of the iodine atom, drastically increasing the retention and resolution of the iodinated API compared to the des-iodo impurity.

Quantitative Data Presentation

The following table summarizes the comparative performance of these three stationary phases under identical acidic mobile phase conditions (0.1% TFA in Water/Acetonitrile).

Chromatographic MetricStandard C18Phenyl-HexylPentafluorophenyl (PFP)
Primary Retention Mechanism Hydrophobic DispersionHydrophobic + π−π Hydrophobic + π−π
  • Halogen Bonding
Retention Time (Rt) 4.2 min5.8 min7.5 min
Resolution (Rs) vs. Des-iodo 1.1 (Co-elution)1.6 (Marginal)2.8 (Baseline)
Tailing Factor (Tf) 1.8 (Tailing)1.4 (Acceptable)1.1 (Symmetrical)
LOD / LOQ ( μg/mL ) 0.50 / 1.500.25 / 0.750.05 / 0.15
Suitability for Halogens PoorModerateExcellent

Experimental Protocol: ICH Q2(R1) Compliant PFP Methodology

To ensure this protocol acts as a self-validating system, we establish a rigid System Suitability Test (SST) that must pass prior to any sample analysis. The causality behind the mobile phase selection is critical: we use 0.1% Trifluoroacetic Acid (TFA) to drop the pH to ~2.0. This fully protonates the imidazole ring while simultaneously neutralizing the acidic surface silanols (pKa ~3.5) on the silica support, effectively eliminating the secondary ion-exchange interactions that cause peak tailing.

Step 1: Chromatographic Conditions
  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls the tautomeric exchange rate of the imidazole ring to prevent peak broadening).

  • Detection: UV at 280 nm.

Step 2: System Suitability Test (SST)

Before injecting validation samples, inject a resolution mixture containing 4-Iodo-1H-imidazole-2-carbaldehyde and 1H-imidazole-2-carbaldehyde (des-iodo impurity).

  • Pass Criteria: Resolution ( Rs​ ) ≥2.0 ; Tailing Factor ( Tf​ ) ≤1.5 ; Theoretical Plates ( N ) ≥10,000 .

Step 3: Execution of Validation Parameters [1]
  • Specificity: Inject a blank (diluent), the SST mixture, and a sample spiked with known impurities. Verify that no matrix peaks or impurity peaks co-elute at the retention time of the main API peak (Rt ~7.5 min).

  • Linearity: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the nominal working concentration (e.g., 100 µg/mL). Plot peak area against concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery): Spike known quantities of the API into a synthetic matrix at three levels (80%, 100%, 120%) in triplicate. Calculate the percentage recovery. Acceptable range: 98.0% – 102.0%.

  • Precision (Repeatability): Perform six replicate injections of the 100% standard solution. The Relative Standard Deviation (RSD) of the peak areas must be ≤2.0% .

  • Limit of Detection (LOD) & Quantitation (LOQ): Dilute the standard sequentially until the Signal-to-Noise (S/N) ratio reaches 3:1 for LOD and 10:1 for LOQ.

Methodological Visualizations

AnalyticalWorkflow Start Method Initiation Analyte: 4-Iodo-imidazole ColSelect Column Selection Compare C18, Ph-Hex, PFP Start->ColSelect Opt Mobile Phase Optimization 0.1% TFA to suppress tailing ColSelect->Opt Val ICH Q2(R1) Validation Specificity, Linearity, LOD/LOQ Opt->Val Routine Routine QC Purity Testing System Suitability (Rs > 2.0) Val->Routine

Figure 1: End-to-end analytical workflow for HPLC method development and validation.

SeparationMechanism Analyte 4-Iodo-1H-imidazole-2-carbaldehyde (Halogenated Analyte) C18 C18 Stationary Phase Hydrophobic Dispersion Only Analyte->C18 Weak Interaction PFP PFP Stationary Phase Halogen Bonding + π-π + Dipole Analyte->PFP Strong Interaction Res1 Poor Resolution (Rs < 1.5) Co-elution of des-iodo impurity C18->Res1 Res2 Baseline Resolution (Rs > 2.0) Clear separation of critical pairs PFP->Res2

Figure 2: Mechanistic comparison of stationary phase interactions with halogenated imidazoles.

References

  • U.S. Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology." Guidance for Industry. URL:[Link]

  • ACS Publications. "Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers." Organic Process Research & Development. URL:[Link]

Comparative

A Comparative Benchmarking Guide to the Stability of 4-Iodo- and 4-Bromo-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis and drug development, the stability of intermediates is a cornerstone of robust and reproducible manufacturing...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the stability of intermediates is a cornerstone of robust and reproducible manufacturing processes. Halogenated imidazole carbaldehydes are pivotal building blocks, offering versatile scaffolds for the synthesis of a wide array of bioactive molecules. The choice between a bromo or iodo substituent can significantly influence not only the reactivity in subsequent synthetic steps but also the inherent stability of the intermediate itself. This guide provides an in-depth comparative analysis of the stability of 4-Iodo-1H-imidazole-2-carbaldehyde against its bromo analog, 4-Bromo-1H-imidazole-2-carbaldehyde.

While direct, side-by-side quantitative stability studies for these specific carbaldehyde derivatives are not extensively documented in peer-reviewed literature, this guide synthesizes fundamental chemical principles, data from closely related analogs, and established stability testing protocols to provide a robust comparative framework. Our analysis is grounded in the understanding of carbon-halogen bond energies and the influence of the aldehyde functionality on the imidazole core.

Theoretical Stability Assessment: The Carbon-Halogen Bond

The intrinsic stability of halogenated organic molecules is fundamentally linked to the strength of the carbon-halogen (C-X) bond. The bond dissociation energies for carbon-halogen bonds follow a clear trend: C-F > C-Cl > C-Br > C-I. A higher bond dissociation energy correlates with greater thermal and photolytic stability, as more energy is required to cleave the bond.[1]

Based on this principle, a predictable trend in the stability of 4-halo-1H-imidazole-2-carbaldehydes can be established. The C-I bond is the weakest among the halogens (excluding astatine), making it the most susceptible to cleavage under thermal or photolytic stress.[1]

Predicted Order of Stability:

  • Thermal Stability: 4-Bromo-1H-imidazole-2-carbaldehyde > 4-Iodo-1H-imidazole-2-carbaldehyde[1]

  • Photostability: 4-Bromo-1H-imidazole-2-carbaldehyde > 4-Iodo-1H-imidazole-2-carbaldehyde[1]

The imidazole ring itself is a relatively stable aromatic system, resistant to hydrolysis under neutral conditions.[2] However, the presence of the halogen and aldehyde substituents introduces specific sensitivities that must be considered.

Physicochemical Properties of Analogous Compounds

To substantiate our theoretical assessment, we can examine the known properties of closely related compounds. While data for the exact carbaldehyde derivatives is sparse, information on the parent halo-imidazoles provides valuable context.

Property4-Iodo-1H-imidazole4-Bromo-1H-imidazole4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde
Molecular Formula C₃H₃IN₂C₃H₃BrN₂C₅H₅BrN₂O
Molecular Weight 193.98 g/mol 146.97 g/mol 189.01 g/mol [3]
Appearance White to light yellow powder/crystal[2]Colorless to beige crystalline flakes or powderWhite solid
Melting Point 136.0 - 140.0 °C[2]131-135 °C87-92 °C
Storage Recommendations Store at <15°C, under inert gas, protected from light[2][4]Store in a cool, dry placeNot specified
Sensitivities Air and light sensitive[2]Not specifiedNot specified

The higher melting point of 4-iodo-1H-imidazole compared to its bromo analog might suggest stronger intermolecular forces in the crystal lattice, which could contribute to its stability in the solid state.[1] However, this does not negate the inherent weakness of the C-I bond in the molecule itself. The explicit recommendation to store 4-iodo-1H-imidazole under an inert atmosphere and protected from light underscores its greater inherent instability.[2]

Experimental Framework for Stability Assessment

To empirically validate the predicted stability differences, a series of forced degradation studies should be performed. These studies are crucial for identifying potential degradation pathways and establishing the stability-indicating nature of analytical methods.[5][6][7]

Experimental Workflow

The following diagram outlines a comprehensive workflow for the comparative stability assessment of 4-Iodo- and 4-Bromo-1H-imidazole-2-carbaldehyde.

G cluster_0 Sample Preparation cluster_1 Forced Degradation Conditions cluster_2 Analytical Techniques cluster_3 Data Analysis & Comparison prep_iodo 4-Iodo-1H-imidazole-2-carbaldehyde thermal Thermal Stress (e.g., 70°C, dry heat) prep_iodo->thermal photolytic Photolytic Stress (ICH Q1B guidelines) prep_iodo->photolytic acidic Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_iodo->acidic basic Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep_iodo->basic oxidative Oxidative Stress (e.g., 3% H2O2, RT) prep_iodo->oxidative prep_bromo 4-Bromo-1H-imidazole-2-carbaldehyde prep_bromo->thermal prep_bromo->photolytic prep_bromo->acidic prep_bromo->basic prep_bromo->oxidative hplc Stability-Indicating HPLC-UV/PDA thermal->hplc tga Thermogravimetric Analysis (TGA) thermal->tga dsc Differential Scanning Calorimetry (DSC) thermal->dsc photolytic->hplc lcms LC-MS for Degradant ID photolytic->lcms acidic->hplc acidic->lcms basic->hplc basic->lcms oxidative->hplc oxidative->lcms kinetics Degradation Kinetics hplc->kinetics profile Degradation Profile lcms->profile thermal_props Thermal Properties (Decomposition Temp.) tga->thermal_props dsc->thermal_props comparison Comparative Stability Report kinetics->comparison profile->comparison thermal_props->comparison

Caption: Workflow for Comparative Stability Assessment.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on the thermal stability of a compound.[8][9]

  • TGA measures the change in mass of a sample as a function of temperature, indicating the onset of thermal decomposition.

  • DSC measures the heat flow into or out of a sample as it is heated, revealing information about melting points, phase transitions, and decomposition events.

Protocol: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA for temperature and mass according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the test compound into a tared ceramic or aluminum pan.

  • Analysis: Place the sample pan in the TGA furnace. Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate of 10 K/min under a nitrogen atmosphere.[10]

  • Data Acquisition: Record the mass loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.

Expected Outcome: 4-Iodo-1H-imidazole-2-carbaldehyde is expected to exhibit a lower onset temperature of decomposition in TGA compared to its bromo analog, confirming its lower thermal stability.

Photostability Analysis

Photostability testing is conducted according to ICH Q1B guidelines to assess the effect of light exposure.[11] The aldehyde functionality in the imidazole ring may also contribute to photosensitivity.[12][13]

Protocol: Photostability Study

  • Sample Preparation: Prepare solutions of each compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile) in transparent, chemically inert vials. Prepare a solid sample of each compound by spreading a thin layer in a petri dish.

  • Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Exposure: Place the samples and controls in a photostability chamber. Expose them to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]

  • Analysis: At appropriate time intervals, withdraw samples and analyze by a stability-indicating HPLC method to quantify the remaining parent compound and any formed degradants.

Expected Outcome: The 4-iodo analog is predicted to degrade more rapidly and to a greater extent upon exposure to light compared to the 4-bromo analog, due to the lower C-I bond energy.

Stability-Indicating HPLC Method for Forced Degradation Studies

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the parent compound from its degradation products.

Protocol: Forced Degradation by HPLC

  • Stock Solution Preparation: Prepare a stock solution of each compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).[14]

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.[14]

    • Thermal Degradation: Heat the solid compound and a solution of the compound at 70°C.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • HPLC Analysis: Analyze the samples using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer) and UV detection at an appropriate wavelength.

  • Data Evaluation: Calculate the percentage of degradation for each compound under each stress condition. Identify major degradation products using a photodiode array (PDA) detector and, if necessary, LC-MS.

Summary of Predicted Stability and Implications

The following table summarizes the predicted stability of 4-Iodo-1H-imidazole-2-carbaldehyde relative to its bromo analog.

Stability Parameter4-Iodo-1H-imidazole-2-carbaldehyde4-Bromo-1H-imidazole-2-carbaldehydeRationale
Thermal Stability LowerHigherWeaker C-I bond dissociation energy compared to C-Br.[1]
Photostability LowerHigherLower energy required for homolytic cleavage of the C-I bond upon UV-Vis light absorption.[1]
Chemical Stability (Hydrolytic) SimilarSimilarThe imidazole ring is generally stable to hydrolysis. The aldehyde group may be susceptible to hydration, but the relative stability of the halo-analogs is expected to be comparable.
Handling & Storage Requires stricter control (inert atmosphere, protection from light)More tolerant to ambient conditionsHigher susceptibility to degradation from air and light.[2]

Conclusion and Recommendations for Drug Development

Based on fundamental chemical principles, 4-Iodo-1H-imidazole-2-carbaldehyde is predicted to be less stable than its bromo analog, particularly with respect to thermal and photolytic stress. This has significant implications for its use in drug development and manufacturing:

  • Process Development: Synthetic routes utilizing the iodo-analog may require milder reaction conditions and careful exclusion of light and oxygen to minimize degradation and impurity formation.

  • Storage and Handling: Strict storage conditions, including refrigeration or freezing, inert atmosphere, and protection from light, are critical for maintaining the purity and integrity of 4-Iodo-1H-imidazole-2-carbaldehyde.[2]

  • Analytical Method Development: Stability-indicating methods must be robust enough to resolve potential degradants, which may be more prevalent in processes involving the iodo-compound.

  • Cost-Benefit Analysis: While the higher reactivity of the iodo-compound can be advantageous in certain cross-coupling reactions, this benefit must be weighed against the increased costs associated with stricter handling, storage, and potential yield losses due to instability.

For professionals in drug development, the choice between these two intermediates should be made with a clear understanding of these stability trade-offs. While the bromo analog offers greater stability, the iodo analog may provide synthetic advantages. A thorough risk assessment, supported by empirical stability data generated through the protocols outlined in this guide, is essential for making an informed decision that ensures the quality, safety, and consistency of the final active pharmaceutical ingredient.

References

  • A Comparative Benchmarking Guide to the Stability of 4-Iodo-1H-Imidazole and Its Analogs. Benchchem.
  • Synthesis of 4-broMo-1-Methyl-1H-iMidazole-2-carbaldehyde from 1-Methyl-2-imidazolecarboxaldehyde. ChemicalBook.
  • An In-depth Technical Guide to the Stability and Storage of 4-iodo-1H-imidazole. Benchchem.
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. 2014.
  • Forced degradation studies: A critical lens into pharmaceutical stability. 2025.
  • Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • preventing degradation of 4-Bromo-1-methyl-2-nitro-1h-imidazole during storage. Benchchem.
  • HOW TO APPROACH A FORCED DEGRAD
  • Spectroscopic and Synthetic Profile of 4-Bromo-1-methyl-2-nitro-1H-imidazole: A Technical Guide. Benchchem.
  • CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
  • A Comparative Guide to the Physicochemical Properties of 4-iodo-1H-imidazole: Validating Prediction with Experimental D
  • Current trends in forced degradation study for pharmaceutical product development.
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
  • 4-bromo-1h-imidazole-2-carbldehyde. Sigma-Aldrich.
  • Thermo-Gravimetric Studies and Specific Heat Capacity Estimations of the Products of Biginelli Reaction using TGA-DSC.
  • 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde | C5H5BrN2O | CID 12742279. PubChem.
  • Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo.
  • 1H-Imidazole-4-carbaldehyde 3034-50-2 wiki. Guidechem.
  • Synthesis, Spectroscopic Characterization, and Photostability Studies of a New Ligand Derivative of 4-Bromobenzaldehyde and its Metal Complexes. Baghdad Science Journal.
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. 2025.
  • DSC vs TGA: A Simple Comparison Guide.
  • Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change M
  • Figure 3 from NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and deriv
  • 4-Iodo-1H-imidazole | 71759-89-2. Tokyo Chemical Industry UK Ltd.
  • 4-Iodo-1H-imidazole | 71759-89-2. Sigma-Aldrich.
  • 1H-Imidazole-4-carbaldehyde: properties, applic
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Imidazole-2-carboxaldehyde, a new efficient photosensitizer: fundamental kinetics and proposed mechanism for the formation of halide radicals.
  • Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2 and Its Oxid
  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.
  • An Overview of the Chemistry and Biology of Reactive Aldehydes. PMC. 2012.
  • Experimental and theoretical thermochemical studies of imidazole, imidazole-2-carboxaldehyde and 2-aminobenzimidazole.
  • Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles.
  • 1H-IMIDAZOLE-4-BROMO-2-CARBOXYLIC ACID, ETHYL ESTER - Safety D
  • Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investig
  • Heterogeneous photochemistry of imidazole-2-carboxaldehyde: HO₂ radical formation and aerosol growth. ECO PHYSICS GmbH. 2016.
  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents.
  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. PMC.
  • 4-IODO-1H-IMIDAZOLE-2-CARBALDEHYDE Safety D
  • Heterogeneous photochemistry of imidazole-2- carboxaldehyde: HO2 radical form

Sources

Validation

Comparative Guide: Applications and Reactivity Profiles of Halo-Imidazole-2-Carbaldehydes in Drug Discovery

Halo-imidazole-2-carbaldehydes are highly versatile, bifunctional building blocks that form the structural core of numerous active pharmaceutical ingredients (APIs). By featuring both a halogen atom at the C4/C5 position...

Author: BenchChem Technical Support Team. Date: March 2026

Halo-imidazole-2-carbaldehydes are highly versatile, bifunctional building blocks that form the structural core of numerous active pharmaceutical ingredients (APIs). By featuring both a halogen atom at the C4/C5 position and a reactive carbaldehyde group at the C2 position, these scaffolds enable orthogonal functionalization. This guide provides an in-depth comparative analysis of the different halogen variants (Fluoro, Chloro, Bromo, Iodo), evaluating their physicochemical properties, cross-coupling reactivities, and downstream applications in medicinal chemistry.

Physicochemical & Reactivity Profiling: The Halogen Effect

The choice of halogen on the imidazole-2-carbaldehyde scaffold dictates the synthetic route and the final pharmacokinetic profile of the drug. The carbon-halogen bond dissociation energy (BDE) is the primary driver of transition-metal-catalyzed cross-coupling efficiency, while the electronegativity and Van der Waals radius heavily influence target receptor binding[1].

The electron-withdrawing nature of the C2-carbaldehyde group plays a critical mechanistic role: it activates the C4-halogen bond toward oxidative addition by palladium(0) species, making these substrates significantly more reactive than their unsubstituted haloimidazole counterparts.

Comparative Reactivity & Properties Table
Halogen VariantCross-Coupling ReactivityElectronegativity (Pauling)Van der Waals Radius (Å)AT1 Receptor Binding AffinityPrimary Synthetic Application
4-Fluoro Very Low3.981.47LowestMetabolic stabilization, SNAr
4-Chloro Low-Moderate3.161.75LowSpecific rigid scaffolds[2]
4-Bromo High2.961.85ModerateSuzuki/Stille couplings[3]
4-Iodo Very High2.661.98HighestRapid cross-coupling, high-affinity ligands[1]

Synthetic Workflows & Validated Protocols

The orthogonal reactivity of the C4-halogen and the C2-carbaldehyde allows for sequential derivatization. Typically, the halogen is displaced via Suzuki-Miyaura cross-coupling to install an aryl group, followed by the functionalization of the carbaldehyde via reductive amination or condensation[3].

Workflow A 4-Halo-1H-imidazole -2-carbaldehyde B Suzuki Coupling (Pd-catalyzed) A->B Boronic Acids C Reductive Amination (NaBH(OAc)3) A->C Amines D Hydrazone Formation (Acid Catalyzed) A->D Hydrazides E Aryl-Imidazole Scaffolds B->E F Amine Ligands C->F G Antimicrobial Agents D->G

Synthetic workflow demonstrating orthogonal functionalization of halo-imidazole-2-carbaldehydes.

Protocol A: Biphasic Suzuki-Miyaura Coupling (4-Bromo Variant)

This protocol details the synthesis of 4-phenyl-1H-imidazole-2-carbaldehyde from 4-bromo-1H-imidazole-2-carbaldehyde.

Causality & Design Rationale: The use of an unprotected imidazole N-H typically risks catalyst poisoning via metal coordination. However, employing a biphasic solvent system (Toluene/Water) with a mild inorganic base (Na₂CO₃) compartmentalizes the transmetalation step at the solvent interface. Furthermore, the electron-withdrawing carbaldehyde group reduces the basicity of the imidazole nitrogens, allowing the standard Pd(PPh₃)₄ catalyst to operate efficiently without requiring a protecting group (e.g., SEM or Boc)[3].

Step-by-Step Methodology:

  • Preparation: Charge a reaction flask with 4-bromo-1H-imidazole-2-carbaldehyde (1.0 g, 5.82 mmol) and phenylboronic acid (0.81 g, 6.62 mmol)[3].

  • Catalyst & Base Addition: Add Pd(PPh₃)₄ (0.01 mmol) and 2M aqueous Na₂CO₃ (0.56 g, 5.32 mmol)[3].

  • Solvent System: Suspend the mixture in 10 mL of a 50% Toluene:Water (v/v) mixture[3].

  • Reaction: Stir the biphasic mixture at reflux temperature for 12 hours[3]. Self-Validation: Monitor the consumption of the starting bromide via TLC (e.g., 1:1 Hexanes/EtOAc, UV active).

  • Workup: Cool the mixture to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure.

  • Yield: 80–85% as a pale yellow viscous liquid[3].

Protocol B: Downstream Hydrazone Condensation

The resulting 4-aryl-1H-imidazole-2-carbaldehyde can be immediately utilized to synthesize bioactive hydrazones, which exhibit potent antimicrobial and antitubercular properties[3].

Causality & Design Rationale: Condensation requires electrophilic activation of the carbaldehyde carbonyl. A catalytic amount of H₂SO₄ protonates the carbonyl oxygen, dramatically increasing its susceptibility to nucleophilic attack by the benzohydrazide. Ethanol serves as a protic solvent that solubilizes both the hydrophobic aryl-imidazole and the polar hydrazide.

Step-by-Step Methodology:

  • Preparation: Dissolve the synthesized 4-phenyl-1H-imidazole-2-carbaldehyde (6.42 mmol) in absolute ethanol (3 mL)[3].

  • Activation: Add a catalytic amount of concentrated H₂SO₄ (0.1 mL) dropwise[3].

  • Condensation: Add the selected benzohydrazide derivative (1.0 equiv) and heat the mixture to reflux for 6–10 hours[3].

  • Isolation: Upon cooling, the hydrazone product typically precipitates. Filter the solid, wash with cold ethanol, and dry under a vacuum to yield the imidazole-hydrazone derivative (approx. 85% yield)[3].

Structure-Activity Relationship (SAR) in Drug Design

The halogen substituent is not merely a synthetic handle; it is a critical pharmacophore in several drug classes, most notably the nonpeptide Angiotensin II (AT1) receptor antagonists (e.g., Losartan analogs).

Extensive SAR studies reveal that while an acidic or hydrogen-bond-accepting group (like a carbaldehyde or its downstream derivatives) at the C5 position is advantageous for receptor binding, the halogen at the C4 position directly modulates the binding affinity[1]. The affinity increases proportionally with the Van der Waals radius and lipophilicity of the halogen: Iodo > Bromo > Chloro [1]. The larger iodine and bromine atoms better fill the hydrophobic pocket of the AT1 receptor, displacing high-energy water molecules and increasing the overall entropic driving force of binding[1].

SAR Root Halogen Substitution at C4/C5 Fluoro 4-Fluoro Root->Fluoro Chloro 4-Chloro Root->Chloro Bromo 4-Bromo Root->Bromo Iodo 4-Iodo Root->Iodo F_prop High Electronegativity Metabolic Stability Low Cross-Coupling Fluoro->F_prop Cl_prop Moderate Reactivity AT1 Affinity: Low Requires e-rich Pd ligands Chloro->Cl_prop Br_prop Excellent Suzuki Reactivity AT1 Affinity: Moderate Standard Pd(0) catalysts Bromo->Br_prop I_prop Highest Cross-Coupling AT1 Affinity: High Prone to dehalogenation Iodo->I_prop

SAR logic tree detailing the impact of halogen substitution on reactivity and receptor affinity.

While the 4-iodo derivative provides the highest binding affinity, the 4-bromo variant is often selected as the optimal balance between synthetic stability (avoiding spontaneous dehalogenation) and biological potency[1]. The 4-chloro and 4-fluoro derivatives, while less active at the AT1 receptor, are frequently utilized in CNS drug development where minimizing molecular weight and maximizing metabolic stability against CYP450 enzymes are prioritized[2].

References[2] US7807837B2 - Scalable synthesis of imidazole derivatives. Google Patents. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzugIsWJ53YBe4kdLpyRqLFIxg5V06YrtbDmMpQ6M1qC-lR9dYzRhdKB-L0nAt-xNuNFhOpJQUABaLfZuKSeLhDdbHZNWDpvd7TDlaGdYAi7uq7Y5IllXZAaXV8qBzFzJVjroGaRRBkI5xBg==[1] Nonpeptide Angiotensin II Receptor Antagonists: The Next Generation in Antihypertensive Therapy. Journal of Medicinal Chemistry - ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWuFPrrQuabxzODqsN2hTIfQyusUIlVPAnJQoQT35lZCWKd0YFSzsKYcW7_Y8L68N7s_XXh59zTKV4_toQs_U3sqvVvu8fdzBVjSz1Q_bcNsFfqHJEG7RhtyDhaZRk0Ca0VeN3LA==[3] Synthesis and Biological Evaluation of Novel Imidazole-Hydrazone Derivatives. Asian Journal of Chemistry. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDm_tfRatypzdyw6JuahPnvBtGGS8S7z3R22UfFYDC6tmlFtRtSFv8epKAVf85ifCsOKUaD9RqihbcsRuhgQHGeOjA9PKM9WzrGqIM6lYs1aO_T8RK5K0-qBRlatUH1fcvnkxh-Uh-KncLJNSqqg5-xjyhdCYaP8o=

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